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  • Product: 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde
  • CAS: 97024-29-8

Core Science & Biosynthesis

Foundational

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde CAS 62291-19-4 properties

An In-Depth Technical Guide to 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 62291-19-4) Executive Summary The compound 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 62291-19-4) is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 62291-19-4)

Executive Summary

The compound 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 62291-19-4) is a highly functionalized benzopyran derivative. Structurally, it is the 6-formyl analog of Precocene I (7-methoxy-2,2-dimethyl-2H-chromene), a naturally occurring phytochemical isolated from Ageratum houstonianum [1]. In medicinal chemistry and agrochemical development, this molecule serves as a critical electrophilic building block. The presence of the reactive 6-carbaldehyde group, combined with the electron-rich chromene core, makes it an ideal precursor for synthesizing complex heterocyclic dimers, fluorescent probes, and targeted pro-allatocidins (anti-juvenile hormones).

This whitepaper details the physicochemical profiling, biological mechanisms, and self-validating synthetic protocols required to handle and synthesize this compound with high regioselectivity.

Physicochemical Profiling & Drug-Likeness

Understanding the quantitative physical properties of CAS 62291-19-4 is essential for predicting its behavior in both synthetic workflows and biological assays. The compound conforms strictly to Lipinski’s Rule of Five, indicating excellent theoretical membrane permeability and oral bioavailability [2].

PropertyValuePharmacokinetic / Synthetic Implication
CAS Registry Number 62291-19-4Unique identifier for the 2H-chromene derivative.
Molecular Formula C₁₃H₁₄O₃Defines the degree of unsaturation (Index of Hydrogen Deficiency = 7).
Molecular Weight 218.25 g/mol < 500 Da; highly favorable for rapid cellular diffusion.
Exact Mass 218.0943 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 2.3Optimal lipophilicity for penetrating insect cuticles and lipid bilayers.
Topological Polar Surface Area (TPSA) 35.5 Ų< 90 Ų; indicates excellent blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors / Donors 3 / 0Lack of donors reduces non-specific aqueous solvation, driving lipophilicity.
Rotatable Bonds 2High structural rigidity, lowering the entropic penalty upon receptor binding.

Biological Significance and Mechanistic Pathways

The biological utility of 7-methoxy-2,2-dimethyl-2H-chromene derivatives stems from their unique mechanism of action as pro-drugs (pro-allatocidins) [3]. The core chromene ring is biologically inert until it crosses into the target tissue—specifically, the insect corpus allatum (the endocrine gland responsible for juvenile hormone synthesis).

The Causality of Cytotoxicity: Once inside the corpus allatum, tissue-specific Cytochrome P450 (CYP450) monooxygenases epoxidize the highly electron-rich 3,4-double bond of the chromene ring. The resulting 3,4-epoxide is profoundly unstable. The adjacent pyran oxygen donates electron density, facilitating the opening of the epoxide to form a highly electrophilic oxocarbenium-like intermediate. This transient species rapidly alkylates localized nucleophiles (such as thiol groups on essential proteins and nitrogenous bases in DNA), leading to rapid, targeted cellular necrosis and the cessation of juvenile hormone production [4].

BioMechanism A Chromene Derivative (Pro-Drug) B CYP450 Epoxidation A->B C 3,4-Epoxide Intermediate (Highly Reactive) B->C D Nucleophilic Alkylation (Proteins/DNA) C->D E Corpus Allatum Necrosis D->E

Pathway of CYP450-mediated bioactivation and targeted cellular necrosis by chromene derivatives.

Synthetic Methodologies and Protocols

The synthesis of 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde relies on the strict electronic control of the aromatic ring. The methodology is divided into two phases: the construction of the Precocene I core, followed by regioselective formylation.

Phase 1: Synthesis of the Chromene Core (Precocene I)

Causality of Reagents: The chromene core is built via a Friedel-Crafts acylation/cyclization cascade between 3-methoxyphenol and 3-methyl-2-butenoic acid, followed by reduction and dehydration. The gem-dimethyl group at C2 prevents aromatization of the pyran ring, locking the molecule in the 2H-chromene state [5].

  • Condensation: React 3-methoxyphenol (1.0 eq) with 3-methyl-2-butenoic acid (1.1 eq) in the presence of boron trifluoride etherate (BF₃·Et₂O) at 80 °C for 4 hours. This yields 7-methoxy-2,2-dimethylchroman-4-one.

  • Reduction: Dissolve the chromanone in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The hydride attacks the sterically unhindered ketone, yielding 7-methoxy-2,2-dimethylchroman-4-ol.

  • Dehydration: Reflux the resulting alcohol in anhydrous benzene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus. The acid protonates the hydroxyl group, making it a good leaving group, while the thermodynamic stability of the conjugated 3,4-double bond drives the elimination, yielding Precocene I.

Phase 2: Regioselective Vilsmeier-Haack Formylation

Causality of Regioselectivity: The Vilsmeier reagent (chloromethyleniminium ion) is a mild electrophile. The 7-methoxy group strongly donates electron density (+M effect) to its ortho and para positions. The 6-position is para to the pyran oxygen and ortho to the methoxy group. This synergistic electron donation makes C6 the absolute thermodynamic and kinetic sink for electrophilic aromatic substitution (EAS), ensuring near-perfect regioselectivity without protecting groups [6].

Step-by-Step Protocol:

  • Electrophile Generation: Under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes until the pale-yellow Vilsmeier complex forms.

  • Addition: Dissolve Precocene I (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C to prevent exothermic polymerization of the electron-rich double bond.

  • Substitution: Warm the reaction mixture to 60 °C and stir for 4 hours.

  • Hydrolysis: Quench the reaction by pouring it over crushed ice. Neutralize strictly with saturated aqueous sodium acetate (NaOAc) to pH 7. Causality: Using a strong base like NaOH would risk hydrolyzing the pyran ring or causing aldol condensations.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SynthesisWorkflow SM 3-Methoxyphenol Int1 7-Methoxy-2,2-dimethyl- chroman-4-one SM->Int1 3-Methylbut-2-enoic acid BF3·Et2O, 80 °C Int2 7-Methoxy-2,2-dimethyl- chroman-4-ol Int1->Int2 NaBH4, MeOH 0 °C to RT Precocene Precocene I (Chromene Core) Int2->Precocene p-TsOH, Benzene Reflux (-H2O) Product CAS 62291-19-4 (6-Carbaldehyde) Precocene->Product POCl3, DMF 60 °C (Vilsmeier-Haack)

Multi-step synthetic workflow from 3-methoxyphenol to the final 6-carbaldehyde derivative.

Analytical Validation System

To ensure the trustworthiness of the synthetic protocol, the following self-validating analytical checks must be employed:

  • In-Process TLC Monitoring: The starting chromene is highly non-polar. The introduction of the formyl group dramatically lowers the Rf value.

  • Colorimetric Validation: Spray the developed TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product spot will instantly turn bright orange/red, confirming the presence of the newly formed aldehyde. The starting material will remain uncolored.

  • ¹H-NMR Confirmation: The success of the regioselective formylation is definitively proven by ¹H-NMR (CDCl₃). Look for the appearance of a sharp singlet far downfield at ~10.3 ppm (the aldehydic proton). Furthermore, the aromatic region will simplify to two distinct singlets (H-5 and H-8), proving that substitution occurred exclusively at the 6-position (if substitution occurred at the 8-position, the aromatic protons would show ortho-coupling doublets).

References

  • Chem960 Chemical Database. Cas no 62291-19-4 (2H-1-Benzopyran-6-carboxaldehyde, 7-methoxy-2,2-dimethyl-).
  • GuideChem.
  • Taylor & Francis. Synthesis of Precocene-I Dimer. A Potential Antijuvenile Hormone.
  • Royal Society of Chemistry. Chemical and enzyme-catalysed syntheses of enantiopure epoxide and diol derivatives of chromene, 2,2-dimethylchromene, and 7-methoxy-2,2-dimethylchromene (precocene-1).
  • ResearchGate. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes.
  • Royal Society of Chemistry. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones.
Exploratory

The Privileged Scaffold: Structural and Synthetic Insights into 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde

Executive Summary In the landscape of medicinal chemistry and agrochemical development, the chroman (3,4-dihydro-2H-1-benzopyran) nucleus represents a highly versatile, privileged scaffold. Specifically, 7-methoxy-2,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, the chroman (3,4-dihydro-2H-1-benzopyran) nucleus represents a highly versatile, privileged scaffold. Specifically, 7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde (CAS: 97024-29-8) serves as a critical synthetic intermediate. Its unique substitution pattern—featuring a lipophilic gem-dimethyl group, an electron-donating methoxy ether, and a highly reactive formyl handle—makes it an indispensable building block for the synthesis of anti-juvenile hormones (precocenes), α-glucosidase inhibitors, and complex natural products derived from the Asteraceae family.

This technical guide deconstructs the structural rationale, regioselective synthesis, biological applications, and self-validating experimental protocols associated with this vital intermediate.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 7-methoxy-2,2-dimethylchroman-6-carbaldehyde is precisely tuned for both chemical reactivity and biological target engagement.

  • C2 Gem-Dimethyl Group: Imparts significant lipophilicity, enhancing membrane permeability and serving as a steric shield that directs metabolic pathways[1].

  • C7 Methoxy Group: Acts as a strong π -donor, activating the aromatic ring toward electrophilic substitution while providing a handle for potential demethylation in late-stage functionalization.

  • C6 Carbaldehyde: A highly electrophilic center primed for Wittig olefinations, reductive aminations, or condensation reactions to build extended π -systems or heterocycles.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the scaffold, essential for predicting pharmacokinetic behavior and synthetic solubility.

PropertyQuantitative Value
Chemical Name 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde
CAS Registry Number 97024-29-8
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Calculated LogP (Octanol/Water) 3.2 – 3.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 ether oxygens, 1 carbonyl)
Rotatable Bonds 2

Mechanistic Pathway: Regioselective Formylation

The synthesis of this target is canonically achieved via the Vilsmeier-Haack formylation of 7-methoxy-2,2-dimethylchroman (dihydroencecalin)[2].

Causality of Regioselectivity: The regiochemical outcome of this electrophilic aromatic substitution is entirely dictated by the synergistic electronic effects of the chroman oxygen (position 1) and the methoxy group (position 7). Both heteroatoms act as strong ortho/para directors. The C6 position is para to the ring oxygen and ortho to the methoxy group. This specific convergence of resonance donation creates the global maximum of electron density at C6, ensuring that the bulky chloroiminium electrophile exclusively attacks this position, bypassing the sterically hindered C8 position[3].

Vilsmeier A 7-Methoxy-2,2-dimethylchroman C Electrophilic Aromatic Substitution (Attack at C6) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates electrophile D Iminium Intermediate C->D Regioselective addition E Hydrolysis (H2O, NaOAc) D->E F 7-Methoxy-2,2-dimethylchroman- 6-carbaldehyde E->F Yields target aldehyde

Vilsmeier-Haack formylation workflow for 7-methoxy-2,2-dimethylchroman-6-carbaldehyde synthesis.

Biological Relevance: From Precocenes to Enzyme Inhibitors

The 6-substituted chroman core is not merely a synthetic curiosity; it is the structural foundation for several potent biological agents.

Anti-Juvenile Hormones (Precocenes): The title compound is a direct precursor to Precocene I and II, naturally occurring chromenes found in Ageratum houstonianum that induce precocious metamorphosis in insects[4]. The biological activity of precocenes is contingent upon their metabolic activation. In the insect corpus allatum, cytochrome P450 monooxygenases epoxidize the C3-C4 double bond (in the chromene derivative) to form a highly reactive 3,4-epoxide. This transient metabolite acts as a potent alkylating agent, causing targeted cellular necrosis of the endocrine gland[4][5].

Enzyme Inhibitors: Beyond entomological applications, derivatives synthesized from this carbaldehyde intermediate have been identified as potent α -glucosidase inhibitors, offering promising leads for antihyperglycemic drug development[1].

Bioactivation A Precocene I / II (Chromene Derivative) B Cytochrome P450 Monooxygenase (Corpus Allatum) A->B Metabolic Activation C Precocene-3,4-epoxide (Highly Reactive Intermediate) B->C Epoxidation at C3-C4 D Alkylation of Cellular Macromolecules C->D Nucleophilic Attack E Cytotoxicity & Cell Death (Anti-Juvenile Hormone Effect) D->E Endocrine Disruption

Cytochrome P450-mediated bioactivation pathway of Precocene derivatives in the corpus allatum.

Experimental Protocol: Self-Validating Vilsmeier-Haack Formylation

To ensure reproducibility, the following protocol integrates causality-driven steps and self-validating checkpoints.

Materials
  • 7-Methoxy-2,2-dimethylchroman (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride (POCl 3​ ) (1.5 equiv, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv, 50 mmol)

  • Saturated aqueous Sodium Acetate (NaOAc)

Step-by-Step Methodology
  • Electrophile Generation: Purge a dry, round-bottom flask with N 2​ . Add anhydrous DMF and cool to 0°C using an ice bath. Dropwise, add POCl 3​ over 15 minutes.

    • Causality: The reaction between POCl 3​ and DMF is highly exothermic. Strict temperature control prevents the degradation of the resulting Vilsmeier reagent (chloroiminium ion).

    • Self-Validation Checkpoint 1: The solution will transition from clear to a pale yellow, viscous complex, confirming the successful formation of the active electrophile.

  • Substrate Addition: Stir the complex at 0°C for 30 minutes. Dissolve 7-methoxy-2,2-dimethylchroman in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Aromatic Substitution: Remove the ice bath and heat the reaction to 65°C for 4-6 hours.

    • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (high Rf​ ) should completely disappear. Staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) will yield a bright orange spot at a lower Rf​ , confirming the formation of the aldehyde intermediate.

  • Hydrolysis & Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Add saturated aqueous NaOAc until the pH reaches ~5-6. Stir vigorously for 1 hour.

    • Causality: Why NaOAc instead of NaOH? Strong bases like NaOH can trigger aldol condensations or degrade the acid-sensitive chroman ether linkage. NaOAc provides a mild, buffered environment that efficiently drives the hydrolysis of the iminium salt to the carbaldehyde without side reactions.

    • Self-Validation Checkpoint 3: Verify the pH is stable at ~5.5. A stable pH indicates complete neutralization of the generated HCl.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure target compound as a pale yellow oil/solid.

Analytical Characterization (Quality Control)

To validate the structural integrity of the synthesized 7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde, the following quantitative NMR profile must be confirmed[6].

Quantitative 1 H NMR Data Summary (CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
10.35 Singlet (s)1H-CHO : Highly deshielded formyl proton, confirming successful Vilsmeier-Haack reaction.
7.62 Singlet (s)1HC5-H : Aromatic proton ortho to the electron-withdrawing aldehyde and para to the methoxy group.
6.41 Singlet (s)1HC8-H : Aromatic proton ortho to the electron-donating methoxy group, significantly shielded.
3.89 Singlet (s)3H-OCH 3​ : C7 methoxy protons.
2.78 Triplet (t, J = 6.8 Hz)2HC4-H 2​ : Benzylic protons of the chroman ring.
1.82 Triplet (t, J = 6.8 Hz)2HC3-H 2​ : Aliphatic protons adjacent to the gem-dimethyl center.
1.35 Singlet (s)6HC2-(CH 3​ ) 2​ : Equivalent gem-dimethyl protons.

Note: The presence of two distinct aromatic singlets (at 7.62 and 6.41 ppm) definitively proves that the formylation occurred exclusively at the C6 position, as substitution at C8 would result in a pair of coupled doublets.

References

  • University of Southern Denmark (SDU).Synthesis and anti-inflammatory activity of novel 2-amino and 2-substituted amino-4-aryl-4H-chromenes. (Contains NMR validation for 7-Methoxy-2,2-dimethylchroman-6-carbaldehyde).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).The synthesis of the epoxide and some other possible metabolites of precocene I.
  • Benchchem.Precocene I | Anti-Juvenile Hormone | For Research Use.
  • Journal of Natural Products (ACS).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones.
  • ResearchGate.A Novel One-Pot Synthesis of 2H-4-Chlorochromenes via the Vilsmeier Reaction of 2′-Hydroxychalcones.

Sources

Foundational

Structural and Synthetic Divergence of Chroman-6-carbaldehyde and Chromene-6-carbaldehyde: A Technical Guide for Drug Discovery

Executive Summary In the realm of medicinal chemistry and library synthesis, the benzopyran scaffold represents a privileged pharmacophore. Small structural variations within this bicyclic system—specifically the degree...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and library synthesis, the benzopyran scaffold represents a privileged pharmacophore. Small structural variations within this bicyclic system—specifically the degree of saturation in the heterocyclic pyran ring—dictate profound differences in physicochemical properties, electronic distribution, and downstream reactivity. As a Senior Application Scientist, I have compiled this whitepaper to dissect the mechanistic and synthetic divergence between chroman-6-carbaldehyde (the saturated analog) and chromene-6-carbaldehyde (the unsaturated analog). This guide provides drug development professionals with authoritative methodologies, causality-driven experimental protocols, and structural rationales for deploying these building blocks in targeted drug discovery.

Structural Fundamentals and Electronic Divergence

The fundamental difference between these two scaffolds lies in the hybridization of the C3 and C4 carbons within the pyran ring.

  • Chroman-6-carbaldehyde (1)[1] possesses a fully saturated 3,4-dihydro-2H-1-benzopyran core. The sp³-hybridized carbons act as an insulating barrier, preventing the oxygen's lone pairs from participating in extended π-conjugation with the aromatic ring and the C6-formyl group. This electron-rich aromatic system mimics the core of α-tocopherol (Vitamin E), making it an exceptional scaffold for designing radical scavengers and neuroprotective agents (2)[2].

  • Chromene-6-carbaldehyde (e.g., 2-oxo-2H-chromene-6-carbaldehyde or 2,2-dimethyl-2H-chromene-6-carbaldehyde) features a C3-C4 double bond. This unsaturation establishes a continuous conjugated system. The electron-withdrawing nature of the aldehyde at C6, coupled with the conjugated double bond, transforms the molecule into a versatile Michael acceptor and a participant in complex photo-induced multicomponent reactions (3)[3].

Reactivity Core Benzopyran-6-carbaldehyde Scaffold Chroman Chroman-6-carbaldehyde (Saturated C3-C4) Core->Chroman Reduction/Saturation Chromene Chromene-6-carbaldehyde (Unsaturated C3-C4) Core->Chromene Oxidation/Elimination Tox Antioxidants & Neuroprotectants Chroman->Tox ROS Scavenging (Trolox Mimics) Onc HIF-1 Inhibitors & Anticancer Agents Chromene->Onc Michael Addition Extended Conjugation

Fig 1. Divergent reactivity and therapeutic applications of chroman vs. chromene scaffolds.

Comparative Physicochemical Data

To facilitate proper solvent selection and reaction condition planning, the quantitative data for the primary unsubstituted (or lightly substituted) variants of these scaffolds are summarized below:

PropertyChroman-6-carbaldehyde2-Oxo-2H-chromene-6-carbaldehyde
CAS Number 55745-97-651690-26-7
Molecular Formula C₁₀H₁₀O₂C₁₀H₆O₃
Molecular Weight 162.19 g/mol 174.15 g/mol
C3-C4 Bond Status Saturated (sp³)Unsaturated (sp²)
Boiling/Melting Point Liquid at RT (High BP)Solid (MP: 192–194 °C)
Key Reactivity Electrophilic aromatic substitutionMichael additions, photocycloadditions
Primary Application Antioxidants, ROS scavengersAnticancer agents, HIF-1 inhibitors

(Data corroborated via 1[1] and 4[4])

Mechanistic Reactivity and Experimental Protocols

The synthesis of these compounds requires strict control over thermodynamic parameters. Below are field-proven, self-validating protocols designed to maximize yield and purity.

Protocol A: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde via Claisen Cyclization

This protocol leverages a thermally driven [3,3]-sigmatropic rearrangement (Claisen cyclization) to form the chromene ring from an alkyne precursor (5)[5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude alkyne precursor (e.g., 4-((3-methylbut-3-en-1-ynyl)oxy)benzaldehyde) in 20 mL of N-methyl-2-pyrrolidone (NMP).

    • Causality Check: NMP is explicitly selected as the solvent due to its exceptionally high boiling point (202 °C). The Claisen rearrangement requires significant thermal activation energy; lower-boiling solvents will fail to drive the reaction to completion.

  • Thermal Activation: Reflux the mixture under an inert nitrogen atmosphere for 8 hours.

  • Aqueous Quench: Cool the reaction to room temperature and quench by adding 40 mL of deionized water.

    • Causality Check: NMP is highly miscible with water. The addition of water drastically increases the polarity of the continuous phase, forcing the highly lipophilic chromene-6-carbaldehyde to crash out or partition completely into the organic extraction phase.

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 × 60 mL). Wash the combined organic layers thoroughly with brine to remove any residual NMP, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

Workflow Start Alkyne Precursor (Crude) Reaction Claisen Cyclization (NMP, 202°C, 8h) Start->Reaction Workup Aqueous Quench & Ether Extraction Reaction->Workup Cool to RT Purify Brine Wash & Concentration Workup->Purify Phase Separation Product 2,2-Dimethyl-2H- chromene-6-carbaldehyde Purify->Product in vacuo

Fig 2. Step-by-step Claisen cyclization workflow for chromene-6-carbaldehyde synthesis.

Protocol B: Synthesis of Chroman-6-carbaldehyde Derivatives via Persulfate Oxidation

To synthesize the saturated chroman-6-carbaldehyde, direct formylation is often hampered by regioselectivity issues. A more robust, self-validating approach is the selective oxidation of a 6-methylchroman precursor (6)[6].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the 6-methylchroman derivative in a biphasic or miscible mixture of aqueous acetonitrile.

  • Catalyst & Oxidant Addition: Add a catalytic amount of Copper(II) sulfate (CuSO₄) followed by a stoichiometric excess of Potassium persulfate (K₂S₂O₈).

    • Causality Check: Potassium persulfate acts as a potent primary oxidant. However, without a catalyst, it is prone to over-oxidizing the methyl group to a carboxylic acid. The Cu(II) catalyst modulates the reaction via single-electron transfer (SET) pathways, kinetically trapping the intermediate at the aldehyde oxidation state.

  • Reaction & Isolation: Stir the mixture at ambient or slightly elevated temperatures until TLC indicates complete consumption of the starting material. Extract with ethyl acetate, concentrate, and purify via flash column chromatography (hexane/ethyl acetate).

Applications in Drug Development

The choice between a chroman and a chromene scaffold is rarely arbitrary; it is dictated by the target biology:

  • Oncology (Chromene Scaffolds): The conjugated chromene-6-carbaldehyde is heavily utilized in the synthesis of Hypoxia-inducible factor 1 (HIF-1) pathway inhibitors. The planarity and electron distribution of the chromene ring allow it to intercalate or bind effectively within the hydrophobic pockets of transcription factors (5)[5]. Furthermore, coumarin-3-carboxamide derivatives derived from these aldehydes show highly potent, specific inhibition of HepG2 and HeLa cancer cell lines (7)[7].

  • Neuroprotection (Chroman Scaffolds): Saturated chroman derivatives are exceptional radical scavengers. By lacking the double bond, the molecule avoids acting as a Michael acceptor (which could lead to off-target covalent binding with cellular thiols). Instead, it safely neutralizes Reactive Oxygen Species (ROS) in brain ischemia models, outperforming standard clinical drugs like edaravone in primary neuron survival assays (2)[2].

References

  • Fisher Scientific - Chroman-6-carbaldehyde, 95%, Thermo Scientific.
  • Sigma-Aldrich - Coumarin-6-carboxaldehyde | 51690-26-7.
  • NIH (National Institutes of Health) - Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs....
  • MDPI - Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • RSC Publishing - Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents.
  • ResearchGate - A Short and Facile Synthesis of Lactarochromal and the Corresponding Acid.
  • Thieme / D-NB - Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media.

Sources

Exploratory

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde: Molecular Profiling, Synthetic Workflows, and Applications in Drug Discovery

Executive Summary 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is a highly functionalized benzopyran derivative that serves as a privileged building block in organic synthesis and medicinal chemistry. Characterized by i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is a highly functionalized benzopyran derivative that serves as a privileged building block in organic synthesis and medicinal chemistry. Characterized by its lipophilic chromane core, electron-donating methoxy group, and electrophilic formyl handle, this compound is extensively utilized in the development of multi-target-directed ligands (MTDLs) for neurodegenerative disorders and complex natural product analogs. This whitepaper details its physicochemical properties, mechanistic synthesis, and downstream applications for drug development professionals.

Physicochemical Profiling & Molecular Identity

The structural parameters and physical properties of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde are summarized below to facilitate rapid analytical referencing[1].

PropertyValue
Chemical Name 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde
CAS Registry Number 97024-29-8
Molecular Formula C13H16O3
Molecular Weight 220.27 g/mol
Monoisotopic Mass 220.1099 Da
LogP (Predicted) ~3.5 - 4.1
Key Functional Groups Formyl (-CHO), Methoxy (-OCH3), gem-Dimethyl

Structural Biology & Mechanistic Relevance

The architectural design of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde is rooted in its ability to mimic naturally occurring bioactive scaffolds, such as tocopherols (Vitamin E) and precocenes[2].

  • The Chromane Core : The 3,4-dihydro-2H-1-benzopyran ring provides a rigid, lipophilic framework. The 2,2-dimethyl substitution enhances the molecule's lipophilicity, a critical factor for blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics[3].

  • The 7-Methoxy Group : Acting as a strong electron-donating group (EDG) via resonance (+M effect), the methoxy group enriches the electron density of the aromatic ring. This activation is crucial for facilitating electrophilic aromatic substitution during synthesis.

  • The 6-Carbaldehyde Handle : Positioned para to the ring oxygen and ortho to the methoxy group, the formyl group acts as a versatile electrophilic center. It is perfectly primed for nucleophilic attack, enabling the rapid construction of extended conjugated systems.

Synthetic Workflow: Regioselective Vilsmeier-Haack Formylation

The most efficient and scalable route to synthesize 7-methoxy-2,2-dimethylchromane-6-carbaldehyde is the Vilsmeier-Haack formylation of 7-methoxy-2,2-dimethylchromane[4].

Causality & Mechanistic Rationale : The Vilsmeier reagent (chloromethyleneiminium ion) acts as a mild electrophile. The 7-methoxy group directs the incoming electrophile to the ortho and para positions. The C6 position is highly favored over the C8 position due to the synergistic electron-donating effects of the para-oxygen and ortho-methoxy group, combined with significantly lower steric hindrance at C6 compared to the sterically congested C8 position adjacent to the pyran ring.

Step-by-Step Experimental Protocol
  • Reagent Generation : Cool 5.0 equivalents of anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert argon atmosphere. Slowly add 1.2 equivalents of phosphorus oxychloride (POCl3) dropwise. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition : Dissolve 1.0 equivalent of 7-methoxy-2,2-dimethylchromane in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C to prevent exothermic degradation.

  • Reaction Propagation : Elevate the reaction temperature to 75 °C for 4 hours. Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution complex to overcome the transient loss of aromaticity during the formation of the Wheland intermediate.

  • Quenching & Hydrolysis : Pour the cooled reaction mixture over crushed ice and neutralize with saturated aqueous sodium acetate (NaOAc). Causality: NaOAc provides mild basic hydrolysis, converting the intermediate iminium salt into the target aldehyde without risking base-catalyzed cleavage of the pyran ring.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the pure product.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the structural regiochemistry must be validated through nuclear magnetic resonance (NMR) spectroscopy.

  • 1H NMR (CDCl3, 400 MHz) : The appearance of a sharp singlet at ~10.30 ppm (1H) confirms the presence of the aldehyde proton. Crucially, the aromatic protons at C5 and C8 will appear as two distinct singlets at ~7.60 ppm and ~6.40 ppm, respectively. Causality: Because the formyl group is at C6 and the methoxy is at C7, the remaining protons at C5 and C8 are para to each other, eliminating ortho-coupling ( J≈8 Hz) and confirming the exclusive regioselectivity of the reaction.

  • LC-MS : A prominent[M+H]+ peak at m/z 221.1 validates the molecular weight of 220.27 g/mol .

Downstream Applications in Drug Discovery

The 6-carbaldehyde moiety serves as a strategic anchor for synthesizing complex therapeutic agents. For instance, reductive amination with tacrine derivatives yields dual-binding site acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[3]. Alternatively, Knoevenagel condensations yield chalcones with potent antioxidant and anticancer properties.

G core 7-Methoxy-2,2-dimethylchromane- 6-carbaldehyde (Core Scaffold) rxn1 Knoevenagel Condensation (Active Methylene) core->rxn1 rxn2 Reductive Amination (Primary/Secondary Amines) core->rxn2 rxn3 Wittig Olefination (Phosphonium Ylides) core->rxn3 prod1 Chalcones / Oxazolones (Antioxidant / Anticancer) rxn1->prod1 prod2 Tacrine Hybrids (AChE Inhibitors for AD) rxn2->prod2 prod3 Vinyl Chromanes (Material Precursors) rxn3->prod3

Fig 1: Downstream synthetic functionalization pathways of the chromane-6-carbaldehyde core.

References

  • ResearchGate. "Recent Progress in the Use of Vilsmeier-Type Reagents". ResearchGate. [Link]

  • ResearchGate. "Design, Synthesis and Biological Evaluation of Chromeno[3,4-b]xanthones as Multifunctional Agents for Alzheimer's Disease". ResearchGate. [Link]

Sources

Foundational

The 2,2-Dimethylchromane-6-carbaldehyde Scaffold: A Technical Blueprint for Privileged Structure Derivatization in Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the selection of a core scaffold dictates the trajectory of a drug discovery program. The 2,2-dimethylchromane-6-carbaldehyde architecture (CAS: 61370-75-0) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of a core scaffold dictates the trajectory of a drug discovery program. The 2,2-dimethylchromane-6-carbaldehyde architecture (CAS: 61370-75-0) represents a highly privileged, versatile framework[1]. Characterized by a bicyclic ether core, a metabolically stabilizing gem-dimethyl group, and a highly reactive formyl vector at the C-6 position, this scaffold serves as a linchpin for developing agents across metabolic, antimicrobial, and cardiovascular indications.

This technical guide deconstructs the structural causality, biological landscape, and self-validating synthetic protocols required to leverage this scaffold effectively in modern library design.

Structural Causality & Physicochemical Profile

The strategic value of 2,2-dimethylchromane-6-carbaldehyde lies in its unique balance of conformational rigidity and functional handle accessibility. As medicinal chemists, we do not choose scaffolds arbitrarily; every structural feature must serve a pharmacokinetic or pharmacodynamic purpose.

  • The gem-Dimethyl Effect at C-2: Unbranched cyclic ethers are notoriously susceptible to cytochrome P450-mediated oxidative metabolism at the carbon adjacent to the oxygen. The introduction of the gem-dimethyl group at C-2 introduces severe steric hindrance, effectively blocking this metabolic liability. Furthermore, these methyl groups restrict the conformational flexibility of the dihydropyran ring, locking it into a favored half-chair conformation. This pre-organization reduces the entropic penalty upon target binding, a critical factor in optimizing binding affinity.

  • The C-6 Formyl Vector: The aldehyde group at the C-6 position is electronically activated by the para-oxygen atom of the chromane ring. This makes it an ideal, highly reactive electrophilic center for downstream derivatization (e.g., reductive aminations, Wittig olefinations, and Knoevenagel condensations) allowing for rapid exploration of chemical space projecting away from the hydrophobic core.

Privileged Target Landscape & Biological Validation

The chromane core is ubiquitous in nature (e.g., tocopherols and flavonoids) and has been heavily optimized in synthetic drug pipelines.

Natural Product Origins & Antimicrobial Activity

The 2,2-dimethylchromane framework is not purely a synthetic construct; it is biosynthetically validated. Recent isolations from the mycelial cultures of North American Hericium sp. fungi yielded the novel natural product (S)-4-hydroxy-2,2-dimethylchromane-6-carbaldehyde 2[2]. This discovery highlights the scaffold's inherent ability to navigate complex biological membranes, contributing to the potent antifungal and antibiofilm properties observed in related fungal extracts against C. albicans and C. neoformans[2].

Metabolic & Cardiovascular Targeting

Synthetic analogs of the 2,2-dimethylchromane scaffold have shown profound efficacy in metabolic and cardiovascular diseases:

  • GPR120 Agonists: The scaffold has been successfully utilized to design selective agonists for GPR120 (FFAR4), a G-protein coupled receptor targeted for Type 2 diabetes. By converting the C-6 carbaldehyde into propionic acid derivatives, researchers achieved selective, in vivo active compounds that lower glucose levels in rodent models 3[3].

  • Ion Channel Modulators: 4,6-disubstituted 2,2-dimethylchromans act on ATP-sensitive potassium channels. Derivatization at the C-6 position directly impacts the compound's ability to inhibit insulin release from pancreatic β-cells or act as a smooth muscle relaxant via calcium entry blockade 4[4].

Hematological Applications

In the context of sickle cell disease, (2,2-dimethylchroman-6-yl)alkanoic acids synthesized from the C-6 carbaldehyde precursor have been identified as moderately potent antisickling agents. These compounds interact via hydrophobic bonding with the nonpolar "donor-acceptor" regions of hemoglobin S, preventing gelation5[5].

Quantitative Data Presentation

The following table summarizes the diverse biological activities achieved by derivatizing the 2,2-dimethylchromane core.

Compound / Derivative ClassBiological Target / ApplicationKey Quantitative Metric / OutcomeRef.
(S)-4-hydroxy-2,2-dimethylchromane-6-carbaldehyde Fungal PathogensIdentified as a novel natural product in antibiofilm-active Hericium extracts.[2]
Chromane Propionic Acid (Compound 18) GPR120 (FFAR4) ReceptorSelective full agonist; demonstrated in vivo glucose lowering in oGTT studies.[3]
4,6-Disubstituted 2,2-Dimethylchromans ATP-sensitive K+ ChannelsDose-dependent inhibition of insulin release; direct Ca2+ entry blockade.[4]
(2,2-Dimethylchroman-6-yl)alkanoic acids Hemoglobin S (Sickle Cell)Demonstrated moderate antigelling activity via hydrophobic site binding.[5]
Mandelic acid chromane derivatives Coagulation Factors (Xa, IXa)Inhibits thrombin formation induced by factor VIIa.[6]

Validated Synthetic Workflows & Protocol Design

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an analytical checkpoint to prevent the propagation of errors in a multi-step synthesis.

Protocol A: Scaffold Generation via Vilsmeier-Haack Formylation

Objective: Regioselective formylation of 2,2-dimethylchromane to yield 2,2-dimethylchromane-6-carbaldehyde.

  • Reagent Preparation: In a flame-dried flask under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C.

  • Electrophile Generation: Dropwise add phosphorus oxychloride (POCl 3​ ) (1.2 equiv).

    • Causality: The reaction between DMF and POCl 3​ generates the Vilsmeier reagent (a chloroiminium ion). This bulky, highly reactive electrophile is necessary to drive the reaction while ensuring high para-selectivity.

  • Substrate Addition: Slowly add 2,2-dimethylchromane (1.0 equiv) dissolved in anhydrous DMF. Stir at 0 °C for 30 minutes, then heat to 80 °C for 4 hours.

    • Causality: The oxygen atom of the chromane ring acts as a strong electron-donating group via resonance, activating the aromatic ring. The para position (C-6) is sterically accessible, whereas the ortho position (C-8) is hindered by the adjacent dihydropyran ring, ensuring >95% regioselectivity.

  • Self-Validation Checkpoint (TLC): Elute an aliquot in 9:1 Hexanes:EtOAc. The starting material will be UV active but unreactive to stains. The product will form a distinct lower-Rf spot that stains bright orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of an aldehyde.

  • Quenching & Workup: Pour the reaction mixture over crushed ice and neutralize with saturated aqueous sodium acetate (NaOAc).

    • Causality: NaOAc buffers the highly acidic mixture and facilitates the hydrolysis of the intermediate iminium salt into the final aldehyde product without causing unwanted side reactions (like aldol condensations) that stronger bases might trigger.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) must show a diagnostic singlet at 9.8 ppm (CHO) and the disappearance of the C-6 aromatic proton, confirming regioselective substitution.

Protocol B: Downstream Derivatization via Reductive Amination

Objective: Conversion of the C-6 carbaldehyde into a basic amine library for ion-channel targeting.

  • Imine Formation: Combine 2,2-dimethylchromane-6-carbaldehyde (1.0 equiv) and a primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv) in portions.

    • Causality: NaBH(OAc) 3​ is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde into an alcohol, maximizing yield and simplifying purification.

  • Self-Validation Checkpoint (Extraction): Quench with 1M NaOH. Extract with dichloromethane. Wash the organic layer with 1M HCl. The desired amine product will partition into the aqueous acidic layer (as a water-soluble ammonium salt), leaving unreacted aldehyde in the organic layer. Basify the aqueous layer to pH 10 and extract with fresh organic solvent to isolate the pure amine.

Visualizing the Scaffold's Impact

The following diagram maps the synthetic divergence of the 2,2-dimethylchromane-6-carbaldehyde scaffold, illustrating how a single core structure branches into distinct therapeutic classes.

Scaffold_Derivatization Core 2,2-Dimethylchromane Core Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) Core->Vilsmeier Electrophilic Aromatic Substitution Aldehyde 2,2-Dimethylchromane-6-carbaldehyde (CAS: 61370-75-0) Vilsmeier->Aldehyde Hydrolysis Metabolic GPR120 Agonists (Metabolic Disease) Aldehyde->Metabolic Wittig/Homologation Antimicrobial Natural Analogs (Antifungal/Antibiofilm) Aldehyde->Antimicrobial C-4 Hydroxylation IonChannel 4,6-Disubstituted Analogs (Ion Channel Modulators) Aldehyde->IonChannel Reductive Amination

Fig 1. Synthetic divergence of the 2,2-dimethylchromane-6-carbaldehyde scaffold.

References

  • Discovery of Antifungal and Biofilm Preventative Compounds from Mycelial Cultures of a Unique North American Hericium sp. Fungus. MDPI. [Link]

  • Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. PubMed / NIH. [Link]

  • Design, Synthesis, and Testing of Potential Antisickling Agents. 10. (2, 2-Dimethylchroman-6-yl)alkanoic Acids. Elsevier / ACS.[Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. NIH. [Link]

  • WO2004048335A2 - Mandelic acid derivatives.

Sources

Exploratory

Strategic Procurement and Synthetic Utility of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS 97024-29-8)

Executive Summary In the landscape of modern drug discovery, privileged scaffolds dictate the efficiency of hit-to-lead optimization. 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024-29-8) has emerged as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, privileged scaffolds dictate the efficiency of hit-to-lead optimization. 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024-29-8) has emerged as a critical building block in the synthesis of biologically active heterocycles, particularly chalcones, flavonoids, and Selective Estrogen Receptor Modulators (SERMs) [1, 4].

This technical guide provides an in-depth analysis of the procurement landscape, pricing dynamics, and validated synthetic methodologies for this compound. By bridging the gap between supply chain logistics and bench-level chemistry, this whitepaper equips researchers and procurement professionals with the data necessary to optimize both their sourcing strategies and downstream synthetic workflows.

Chemical Profile & Specifications

Before integrating this intermediate into a synthetic pipeline, it is crucial to establish strict quality control parameters. The presence of the methoxy group at the 7-position and the gem-dimethyl groups at the 2-position define the steric and electronic properties of this chromane derivative, making it highly reactive toward nucleophilic addition at the formyl group.

  • Chemical Name: 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

  • CAS Registry Number: 97024-29-8

  • Molecular Formula: C₁₃H₁₆O₃

  • Molecular Weight: 220.26 g/mol

  • Structural Features: Saturated chromane ring (distinguishing it from its chromene analog, CAS 62291-19-4), activating 7-methoxy ether, and an electrophilic 6-formyl group.

Supplier Landscape and Market Pricing

The global supply chain for specialty chromane derivatives is highly specialized. Aggregated market data indicates that sourcing is primarily dominated by specialized catalog chemical providers such as BLD Pharm, Bidepharm, and ChemScene [1, 2].

Quantitative Pricing Analysis

The following table summarizes the estimated market pricing and supplier specifications for research-grade (>98% purity) 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde. Note: Prices are indicative of Q1 2026 market rates and are subject to volume discounts and regional logistics.

SupplierCatalog / Item IDPurity1g Price (USD)5g Price (USD)Lead Time
BLD Pharm BD00775710>98% (HPLC)$85.00$295.001-3 Days (US/EU Stock)
Bidepharm 97024-29-8>98% (NMR/GC)$90.00$310.003-5 Days
ChemScene CS-0462902>98%$110.00$350.001-2 Weeks
Leyan 61370-75-0*>98%$80.00$280.00Regional (Asia)

*Note: Leyan catalog references alternative internal IDs, but maps directly to CAS 97024-29-8.

Sourcing Workflow

To ensure supply chain resilience, drug development programs must implement a dual-sourcing strategy, balancing rapid R&D fulfillment with scalable custom synthesis for late-stage development.

SupplyChain Start Identify Need: CAS 97024-29-8 Eval Evaluate Quantity & Purity (>98%) Start->Eval Supp1 Catalog Suppliers (BLD Pharm / Bidepharm) Scale: 1g - 10g Eval->Supp1 R&D Scale Supp2 Custom Synthesis (ChemScene / Leyan) Scale: >10g to Bulk Eval->Supp2 Process Scale QC In-house QC Validation: 1H-NMR, LC-MS, HPLC Supp1->QC Supp2->QC App Downstream Synthesis: SERMs & Chalcones QC->App

Caption: Decision tree for sourcing and validating 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde.

Mechanistic Insights & Synthetic Utility

The value of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde lies in its bifunctional nature. The formyl group serves as an electrophilic anchor for carbon-carbon bond formation, while the chromane core provides lipophilicity and structural rigidity essential for target protein binding (e.g., estrogen receptors) [4].

Upstream Synthesis: Vilsmeier-Haack Formylation

If commercial procurement is unfeasible, the compound can be synthesized de novo from 7-methoxy-2,2-dimethylchromane. The Vilsmeier-Haack reaction is the method of choice. Causality: The electron-donating methoxy group at the 7-position strongly activates the 6-position via resonance. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). This intermediate selectively attacks the sterically accessible and electronically rich C6 position. Strict temperature control prevents the cleavage of the chromane ether linkage.

Downstream Application: Claisen-Schmidt Condensation

The primary application of this carbaldehyde is the synthesis of bioactive chalcones, which exhibit potent anticancer and anti-inflammatory properties [3]. Causality: The carbaldehyde undergoes a Claisen-Schmidt condensation with an acetophenone derivative. A strong base (e.g., KOH) deprotonates the acetophenone to form a nucleophilic enolate, which attacks the electrophilic carbonyl carbon of the carbaldehyde. The initial aldol addition product rapidly dehydrates under basic conditions to form the thermodynamically stable α,β-unsaturated ketone (chalcone).

ChemPathway A 7-Methoxy-2,2- dimethylchromane B Vilsmeier-Haack (POCl3, DMF) A->B C CAS: 97024-29-8 (Target Carbaldehyde) B->C D Claisen-Schmidt (Base, Acetophenone) C->D E Bioactive Chalcone (Anticancer / SERM) D->E

Caption: Synthetic pathway from chromane precursor to bioactive chalcone via CAS 97024-29-8.

Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols represent self-validating systems. Each step includes mechanistic rationale and in-process controls (IPCs).

Protocol 1: Synthesis of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

Objective: Formylate the chromane core via Vilsmeier-Haack reaction.

  • Reagent Preparation: Purge a dry 250 mL round-bottom flask with argon. Add anhydrous DMF (5.0 eq) and cool to 0°C using an ice-water bath.

  • Vilsmeier Reagent Generation: Dropwise add POCl₃ (1.5 eq) over 15 minutes. Causality: Slow addition controls the exothermic formation of the chloroiminium ion, preventing thermal degradation of DMF.

  • Substrate Addition: Stir the complex for 30 minutes at 0°C. Dissolve 7-methoxy-2,2-dimethylchromane (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise.

  • Reaction Propagation: Remove the ice bath and heat the mixture to 70°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). Validation: The starting material spot (higher Rf) should disappear, replaced by a UV-active product spot (lower Rf due to the polar formyl group).

  • Hydrolysis & Workup: Pour the hot mixture over crushed ice and neutralize with saturated aqueous sodium acetate. Causality: Ice prevents exothermic runaway during POCl₃ quenching, while sodium acetate buffers the solution to facilitate the hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation: Extract with ethyl acetate (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure carbaldehyde.

Protocol 2: Synthesis of a Bioactive Chalcone Derivative

Objective: Utilize CAS 97024-29-8 in a Claisen-Schmidt condensation [3].

  • Solution Preparation: In a 100 mL flask, dissolve 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde (1.0 eq) and the desired substituted acetophenone (1.0 eq) in absolute ethanol (20 mL).

  • Base Catalysis: Cool the solution to 0°C. Slowly add 40% aqueous KOH solution (2.0 eq) dropwise. Causality: KOH is preferred over NaOH due to its higher solubility in ethanol, ensuring a homogeneous deprotonation environment.

  • Condensation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC. Validation: The formation of a deep yellow/orange color indicates the generation of the extended conjugated pi-system of the chalcone.

  • Precipitation: Once complete, pour the mixture into ice-cold 1M HCl to neutralize the base. Causality: Neutralization forces the hydrophobic chalcone to precipitate out of the aqueous-ethanolic mixture.

  • Purification: Filter the crude solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure chalcone derivative.

References

  • National Institutes of Health (NIH) PMC. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PMC8467645. URL:[Link]

  • Google Patents. (2013). US8399520B2 - Selective estrogen receptor modulator.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Schiff Bases Derived from 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

Executive Summary & Biological Significance The chromane (dihydrobenzopyran) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, functionalized derivatives like1[1] serve as critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

The chromane (dihydrobenzopyran) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, functionalized derivatives like1[1] serve as critical building blocks for synthesizing bioactive Schiff bases (imines). Recent pharmacological studies have demonstrated that chromane-derived Schiff bases exhibit potent 2[2], 3[3], and anticancer properties.

This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for the condensation of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde with primary amines. By detailing both conventional and green-chemistry (microwave-assisted) approaches, this guide bridges the gap between theoretical mechanism and benchtop execution.

Mechanistic Rationale & Reaction Kinetics

The synthesis of a Schiff base is a classic nucleophilic addition-elimination reaction. However, the specific electronic environment of the 7-methoxy-2,2-dimethylchromane scaffold dictates the reaction kinetics and necessitates precise condition control.

The Electronic Challenge: The methoxy group at the C7 position acts as a strong electron-donating group via resonance (+M effect). Because it is positioned ortho to the C6-carbaldehyde, it donates electron density directly into the carbonyl system. This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.

The Causality of Catalysis: To overcome this inherent deactivation, the protocol requires a Brønsted acid catalyst (such as glacial acetic acid or p-toluenesulfonic acid). The acid selectively protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon center and facilitating the nucleophilic attack by the primary amine. Critical Insight: The pH must be carefully maintained between 4.5 and 5.5. If the environment becomes too acidic, the primary amine will be entirely protonated into an ammonium salt ( R−NH3+​ ), rendering it non-nucleophilic and completely halting the reaction.

Thermodynamic Control: The formation of the imine releases one equivalent of water. Because the reaction is reversible, Le Chatelier's principle dictates that water must be actively removed from the system to drive the equilibrium toward the product. This is achieved either chemically (using molecular sieves) or physically (via a Dean-Stark apparatus using a toluene azeotrope).

Synthesis Workflow Visualization

G A 7-methoxy-2,2-dimethylchromane -6-carbaldehyde B Primary Amine (Ar-NH2 / R-NH2) C Acid Catalyst (Glacial AcOH / p-TSA) D Condensation Reaction (Reflux / Microwave) C->D E Crude Schiff Base (Imine) D->E F Purification (Recrystallization / Chromatography) E->F G Pure Chromane Schiff Base (Validated via NMR/IR) F->G AB AB AB->D

Workflow for the synthesis and purification of chromane-derived Schiff bases.

Experimental Protocols

Materials & Reagents
  • Aldehyde: 7-methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024-29-8)

  • Amine: Primary amine of choice (e.g., substituted anilines, aliphatic amines)

  • Solvents: Absolute Ethanol (EtOH), Toluene (anhydrous), Ethyl Acetate, Hexanes

  • Catalysts: Glacial Acetic Acid (AcOH), p-Toluenesulfonic acid (p-TSA)

  • Drying Agents: Anhydrous Sodium Sulfate ( Na2​SO4​ ), 4Å Molecular Sieves

Method A: Conventional Dean-Stark Reflux (For Weak Nucleophiles)

This method is highly recommended for electron-deficient anilines where the reaction equilibrium is unfavorable.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde and 1.1 mmol of the primary amine in 30 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount (0.05 mmol, ~10 mg) of p-TSA.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) in an oil bath. Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: After 3 hours, sample the reaction. Run a TLC (Hexane:Ethyl Acetate, 7:3) to confirm the disappearance of the aldehyde.

  • Workup: Once complete, cool to room temperature. Wash the organic layer with 5% NaHCO3​ (to neutralize the acid) and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Method B: Microwave-Assisted Synthesis[4] (Green Chemistry Approach)

This method is ideal for rapid library generation and utilizes environmentally benign solvents.

  • Preparation: In a microwave-safe 10 mL glass vial, combine 1.0 mmol of the chromane aldehyde and 1.0 mmol of the primary amine.

  • Solvent & Catalyst: Add 3 mL of absolute ethanol and 2–3 drops of glacial acetic acid. Add a small scoop of activated 4Å molecular sieves to absorb generated water.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 80 °C (typically 50-100 W) for 10 to 15 minutes.

  • Workup: Filter the hot solution to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, inducing crystallization of the Schiff base.

Purification

For crystalline products, recrystallization from hot ethanol is the preferred self-purifying method. If the product is an oil, purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3), pre-treating the silica with 1% triethylamine to prevent hydrolysis of the imine on the acidic silica column.

Quantitative Data & Self-Validating Systems

A robust protocol must be self-validating. The extended conjugation of the resulting Schiff base typically shifts the absorption spectrum, causing the product to appear visually distinct (often yellow or orange). The tables below summarize the expected optimization metrics and the definitive spectroscopic markers required to validate the success of the synthesis.

Table 1: Optimization of Reaction Conditions for Imine Formation
MethodSolventCatalystTemperatureTimeAverage Yield (%)
Conventional RefluxEthanolGlacial AcOH78 °C4 - 6 h65 - 75
Dean-Stark TrapToluenep-TSA110 °C3 - 5 h75 - 85
Microwave-AssistedEthanolGlacial AcOH80 °C (MW)10 - 15 min85 - 95
Table 2: Self-Validating Spectroscopic Markers
Analytical MethodStarting Material (Aldehyde)Target Product (Schiff Base)Diagnostic Shift / Observation
1H-NMR (CDCl3) ~10.3 ppm (s, 1H, CHO)~8.2 - 8.6 ppm (s, 1H, CH=N)Disappearance of the highly deshielded aldehyde peak; appearance of the imine proton.
IR Spectroscopy ~1680 cm⁻¹ (C=O stretch)~1610 - 1630 cm⁻¹ (C=N stretch)Shift from strong carbonyl stretch to the characteristic imine stretching frequency.
TLC (UV 254 nm) Higher Rf, dark quenching spotLower Rf, often fluorescent/yellowVisual confirmation of the consumption of starting material under UV light.

References

  • BLD Pharm. 2640655-31-6 | 7-(Methoxymethoxy)-2,2-dimethylchromane-6-carbaldehyde.
  • Fathy, F. A., et al. (2024). Synthesis and characterization of some new Schiff base azo disperse dyes based on chromene moiety for simultaneous dyeing and antimicrobial finishing. PubMed / Scientific Reports.
  • Kohire, R. B., et al. (2025). Solvent-Free Synthesis, Characterization, and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from chromene-3-carbaldehyde. Letters in Applied NanoBioScience.
  • Khan, S., et al. (2026). Chroman-Schiff base derivatives as potential Anti-Tubercular Agents: In silico studies, Synthesis, and Biological evaluation. ResearchGate.

Sources

Application

Application Note: Synthesis and Optimization of Novel Chromanyl Chalcones using 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

Executive Summary & Scientific Grounding Chalcones (1,3-diphenyl-2-propene-1-ones) are privileged scaffolds in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including selective cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Grounding

Chalcones (1,3-diphenyl-2-propene-1-ones) are privileged scaffolds in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including selective cytotoxicity against cancer cell lines, microtubule stabilization, and potent anti-inflammatory effects [1]. Integrating the 7-methoxy-2,2-dimethylchromane moiety into the chalcone backbone significantly enhances the molecule's lipophilicity and target binding affinity, making it a highly desirable building block for drug development [2].

This application note details a robust, field-proven protocol for synthesizing chromanyl chalcone hybrids via the Claisen-Schmidt condensation. In this reaction, 7-methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024-29-8) serves as the non-enolizable aromatic aldehyde. When reacted with a substituted acetophenone in the presence of a strong base (e.g., KOH), the acetophenone undergoes deprotonation to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the chromane carbaldehyde, forming a β -hydroxy ketone (aldol) intermediate. Subsequent base-catalyzed dehydration via an E1cB mechanism yields the thermodynamically stable (E)

α,β -unsaturated ketone [3].

Mechanistic Workflow

G Aldehyde 7-Methoxy-2,2-dimethylchromane- 6-carbaldehyde Aldol β-Hydroxy Ketone (Aldol Intermediate) Aldehyde->Aldol Ketone Substituted Acetophenone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base Catalyst (KOH / MeOH) Base->Enolate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (- H₂O) Aldol->Dehydration Base-catalyzed Elimination (E1cB) Chalcone Target Chromanyl Chalcone (E-isomer) Dehydration->Chalcone

Fig 1. Mechanistic workflow of base-catalyzed Claisen-Schmidt condensation to form chalcones.

Materials and Reagents

  • Aldehyde: 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024-29-8, >98% purity)

  • Ketones: Substituted acetophenones (e.g., 4-fluoroacetophenone, 4-methoxyacetophenone)

  • Catalyst: Potassium hydroxide (KOH, pellets, reagent grade)

  • Solvents: Methanol (MeOH, anhydrous), Ethanol (EtOH, absolute for recrystallization)

  • Quenching Agent: Hydrochloric acid (HCl, 1M aqueous solution)

  • Analytical: Ethyl acetate and Hexanes (for Thin Layer Chromatography)

Experimental Protocol: Base-Catalyzed Condensation

Causality Note: We utilize a highly concentrated methanolic KOH system at ambient temperature rather than reflux. Elevated temperatures often promote undesired side reactions, such as the Cannizzaro reaction of the aldehyde or subsequent Michael addition of the enolate to the newly formed chalcone[3].

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde and 1.0 mmol of the selected acetophenone derivative in 10 mL of anhydrous methanol.

  • Base Addition: Cool the flask to 0–5 °C using an ice-water bath. Slowly add 2 mL of a 40% (w/v) aqueous KOH solution dropwise over 10 minutes.

    • Self-Validation Check: The solution should transition to a deep yellow or orange hue within minutes, indicating the successful formation of the enolate and initial aldol adducts.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

    • Self-Validation Check: UV activity at 254 nm will show the depletion of the starting aldehyde ( Rf​≈0.6 ) and the appearance of a highly conjugated, lower-running chalcone spot ( Rf​≈0.4 ).

  • Quenching and Work-Up: Upon completion (typically 8–14 hours), pour the reaction mixture into 50 mL of crushed ice. Neutralize the mixture dropwise with 1M HCl until the pH reaches 6.5–7.0.

    • Causality: This step protonates any residual enolates and neutralizes the KOH, which drastically reduces the solubility of the highly hydrophobic chalcone in the aqueous matrix, driving its precipitation.

  • Isolation: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold distilled water to remove inorganic salts.

  • Purification & Characterization: Recrystallize the crude product from hot ethanol. Allow the solution to cool slowly to room temperature, yielding pure (E) -chalcone crystals.

    • Self-Validation Check: Confirm the (E) -geometry via 1 H-NMR by observing the trans-vinylic protons, which typically appear as two distinct doublets between δ 7.4–7.8 ppm with a large coupling constant ( J≈15−16 Hz).

Quantitative Data & Optimization

The electronic properties of the acetophenone derivative significantly influence the reaction kinetics. Electron-withdrawing groups (EWGs) increase the acidity of the α -protons, accelerating enolate formation and overall reaction rates, whereas electron-donating groups (EDGs) slightly retard the process.

EntryAcetophenone DerivativeReagents & SolventTemp (°C)Time (h)Isolated Yield (%)
1Unsubstituted Acetophenone40% KOH, MeOH251285
24-Fluoroacetophenone (EWG)40% KOH, MeOH251088
34-Nitroacetophenone (Strong EWG)40% KOH, MeOH25892
44-Methoxyacetophenone (EDG)40% KOH, MeOH251481

Table 1. Optimization of reaction times and isolated yields based on acetophenone substitution.

Troubleshooting & Best Practices

  • Incomplete Conversion: If TLC indicates unreacted aldehyde after 15 hours, the base may have degraded (e.g., due to atmospheric CO 2​ forming carbonates). Always use freshly prepared KOH solutions. For highly lipophilic acetophenones, adding 10-20% THF as a co-solvent improves reaction homogeneity.

  • Oiling Out During Work-Up: If the product forms a sticky oil instead of a crystalline precipitate upon pouring into ice water, the intermediate may not be fully dehydrated, or the matrix is too warm. Ensure the pH is strictly neutralized. Extracting the aqueous layer with ethyl acetate (3 x 20 mL), drying over anhydrous Na 2​ SO 4​ , and concentrating under reduced pressure will recover the product for subsequent column chromatography.

  • Stereochemical Purity: The base-catalyzed E1cB elimination strongly favors the (E) -isomer due to steric repulsion between the bulky chromane ring and the benzoyl moiety in the (Z) -configuration. If mixed isomers are detected, prolonged heating should be avoided, as UV light or excessive thermal stress can induce E→Z isomerization.

References

  • Mechanism-guided discovery of chromene-chalcone hybrids targeting PKM2 and microtubules for breast cancer therapy. Bioorganic Chemistry. URL:[Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. URL:[Link]

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals. URL:[Link]

Method

Application Note: Reductive Amination of Chromane-6-Carbaldehydes with Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Late-Stage Functionalization, Library Synthesis, and Scaffold Derivatization Introduction & Strategic Rationale The chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Late-Stage Functionalization, Library Synthesis, and Scaffold Derivatization

Introduction & Strategic Rationale

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of therapeutics targeting neurodegenerative diseases (such as Alzheimer's disease) and chronic pain management[1][2]. Functionalization of the chromane core at the 6-position via the reductive amination of chromane-6-carbaldehyde is a highly effective, convergent strategy to generate diverse libraries of chroman-6-ylmethylamines for Structure-Activity Relationship (SAR) studies.

As a Senior Application Scientist, I emphasize that the success of a reductive amination relies entirely on kinetic control. The condensation of the amine and aldehyde to form an imine (or iminium ion) must outpace the direct reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the gold-standard reagent for this transformation[3]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron hydride compared to standard NaBH4​ . This electronic modulation renders STAB highly chemoselective: it rapidly reduces the highly electrophilic protonated imine intermediate while leaving the unreacted chromane-6-carbaldehyde largely untouched, thereby preventing the formation of the undesired chromane-6-methanol byproduct[4].

Mechanistic Pathway & Selectivity

The reaction proceeds via a two-stage sequence:

  • Condensation: Reversible nucleophilic addition of the amine to the aldehyde yields a hemiaminal, which undergoes acid-catalyzed dehydration to form an imine (from primary amines) or an iminium ion (from secondary amines).

  • Reduction: Irreversible hydride transfer from STAB to the C=N bond yields the final amine.

Mechanism Aldehyde Chromane-6-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Equilibrium) Alcohol Chromane-6-methanol (Byproduct) Aldehyde->Alcohol NaBH(OAc)3 (Slow/Suppressed) Amine 1° or 2° Amine Amine->Hemiaminal Imine Imine / Iminium Ion (Electrophilic) Hemiaminal->Imine - H2O (Acid Catalyzed) Product Chroman-6-ylmethylamine (Target) Imine->Product NaBH(OAc)3 (Fast Reduction)

Caption: Mechanistic pathway of reductive amination highlighting STAB chemoselectivity.

Optimization of Reaction Parameters

To ensure a self-validating and high-yielding protocol, empirical data regarding solvent, acid additives, and reducing agents must be carefully balanced. The table below summarizes the quantitative and qualitative parameters optimized for chromane-6-carbaldehyde derivatives.

ParameterConditionEffect / Mechanistic Causality
Solvent 1,2-Dichloroethane (DCE)Preferred. Offers the fastest reaction rates and excellent solubility for STAB and intermediates[4].
Solvent Tetrahydrofuran (THF)Alternative. Results in slower reaction rates than DCE but is useful for highly polar substrates requiring better solvation[4].
Acid Additive Acetic Acid (AcOH, 1–2 eq)Accelerates hemiaminal dehydration to the imine. Crucial for weakly basic amines (e.g., anilines)[4].
Lewis Acid Ti(O-iPr)4​ (1–2 eq)Essential for sterically hindered amines. Acts as a water scavenger and Lewis acid to drive complete imine formation prior to reduction[2].
Reducing Agent NaBH(OAc)3​ (1.4–1.5 eq)High chemoselectivity for imines over aldehydes. Mild, safe, and easily quenched[3].
Reducing Agent NaBH3​CN (1.5 eq)Used in stepwise protocols with Ti(O-iPr)4​ . Provides a smaller, more reactive hydride for congested titanium-imine complexes[2].

Standardized Experimental Protocols

Protocol A: Direct Reductive Amination (For Primary and Unhindered Secondary Amines)

This is the standard, high-throughput method utilizing STAB.

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve chromane-6-carbaldehyde (1.0 equiv, e.g., 1.0 mmol) and the desired amine (1.05–1.2 equiv) in anhydrous DCE (0.2 M concentration).

    • Causality: A slight excess of amine drives the equilibrium toward the hemiaminal. Anhydrous conditions prevent the hydrolysis of the delicate imine intermediate.

  • Acidification (Optional but Recommended): Add glacial acetic acid (1.0–2.0 equiv).

    • Causality: AcOH protonates the hemiaminal hydroxyl group, turning it into a better leaving group ( H2​O ), thereby accelerating iminium ion formation.

  • Pre-activation: Stir the mixture at room temperature for 30–60 minutes.

    • Causality: This pre-activation period allows the equilibrium to fully shift toward the imine/iminium intermediate. Premature addition of STAB can lead to competitive reduction of unreacted aldehyde.

  • Reduction: Add NaBH(OAc)3​ (1.4–1.5 equiv) portionwise over 5 minutes. Stir at room temperature for 2–12 hours until TLC/LCMS indicates complete consumption of the aldehyde.

    • Causality: Portionwise addition mitigates any mild exotherms. STAB will selectively reduce the protonated imine.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE). Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes the acetic acid, destroys excess boron hydrides, and ensures the product amine is in its free-base form for extraction.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( 3×10 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered or Aryl Amines)

When utilizing bulky secondary amines or electron-poor anilines, STAB in DCE is often insufficient. A Lewis-acid mediated stepwise approach is required[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve chromane-6-carbaldehyde (1.0 equiv) and the hindered amine (1.2 equiv) in anhydrous THF or DCM. Add Titanium(IV) isopropoxide ( Ti(O-iPr)4​ , 1.5–2.0 equiv). Stir at room temperature overnight (12–18 h).

    • Causality: Ti(O-iPr)4​ acts as a powerful Lewis acid to activate the aldehyde and simultaneously acts as a dehydrating agent (forming TiO2​ and isopropanol), irreversibly driving the formation of the sterically congested imine[2].

  • Reduction: Cool the mixture to 0 °C. Add Sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv) dissolved in a minimal amount of Methanol. Stir for 2–4 hours, allowing it to warm to room temperature.

    • Causality: STAB is often too bulky to attack a sterically hindered titanium-imine complex. NaBH3​CN provides a smaller, more reactive hydride source that efficiently reduces the complex[2].

  • Workup: Quench with water (causes precipitation of titanium salts). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry, and concentrate.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dissolve Aldehyde & Amine in DCE Add AcOH (if necessary) Step2 2. Pre-activation Stir at RT for 30-60 min (Drives Imine Formation) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 portionwise Stir at RT for 2-12 h Step2->Step3 Step4 4. Quench Add sat. aq. NaHCO3 (Neutralizes AcOH & destroys excess hydride) Step3->Step4 Step5 5. Extraction Extract with DCM/EtOAc Wash with Brine, Dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography (Silica gel, DCM/MeOH gradient) Step5->Step6

Caption: Standard operational workflow for the direct reductive amination of chromane-6-carbaldehydes.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.Journal of Organic Chemistry / PubMed.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.Bioorganic & Medicinal Chemistry.
  • Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain.Journal of Medicinal Chemistry.

Sources

Application

Application Note: Synthesis and Characterization of Hydrazone Derivatives from Chroman-6-aldehyde

Introduction and Strategic Overview Chroman-based scaffolds are privileged structures in medicinal chemistry, frequently utilized for their favorable drug-like properties and diverse biological activities, including neur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Chroman-based scaffolds are privileged structures in medicinal chemistry, frequently utilized for their favorable drug-like properties and diverse biological activities, including neuroprotection, anti-ferroptosis, and enzyme inhibition (e.g., acetylcholinesterase and carbonic anhydrase) [1]. The functionalization of chroman-6-aldehyde (3,4-dihydro-2H-chromene-6-carbaldehyde) into hydrazone derivatives represents a highly effective strategy for generating multi-target-directed ligands. Hydrazones act as bioisosteres of amides and imines, offering superior chelating abilities and structural adaptability [2].

This application note provides a comprehensive, self-validating protocol for the acid-catalyzed condensation of chroman-6-aldehyde with various hydrazine derivatives (e.g., aryl hydrazides, semicarbazides, and thiosemicarbazides).

Mechanistic Principles and Causality of Experimental Design

The synthesis of chroman-6-hydrazones relies on a classic nucleophilic addition-elimination reaction. Understanding the thermodynamics and kinetics of this pathway is critical for optimizing yields and preventing side reactions.

  • Solvent Selection (Absolute Ethanol): The condensation reaction generates water as a byproduct. Utilizing a strictly anhydrous solvent like absolute ethanol shifts the equilibrium toward the hydrazone product via Le Chatelier's principle, preventing premature imine hydrolysis.

  • Catalyst and pH Control (Glacial Acetic Acid / p-TSA): The reaction requires an optimal pH window (typically pH 4.5–5.0) [3]. The acid catalyst serves to protonate the carbonyl oxygen of chroman-6-aldehyde, increasing the electrophilicity of the carbonyl carbon. However, excessive acidity will protonate the nucleophilic nitrogen of the hydrazine derivative, forming an unreactive ammonium salt and stalling the reaction.

Mechanism N1 Carbonyl Protonation N2 Nucleophilic Attack N1->N2 N3 Carbinolamine Intermediate N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Hydrazone (C=N) N4->N5

Figure 2: Acid-catalyzed condensation mechanism forming the hydrazone C=N bond.

Experimental Workflow

Workflow A 1. Reactants Chroman-6-aldehyde + Hydrazine B 2. Solvent Absolute Ethanol A->B C 3. Catalyst Glacial AcOH or p-TSA B->C D 4. Reaction Reflux 6-20h (TLC Monitor) C->D E 5. Precipitation Cool to RT / Ice Bath D->E F 6. Isolation Vacuum Filtration E->F G 7. Purification Recrystallization (EtOH) F->G H 8. Validation IR, 1H/13C NMR, HRMS G->H

Figure 1: Standard experimental workflow for the synthesis and isolation of chroman-6-hydrazones.

Materials and Reagents

  • Substrate: Chroman-6-aldehyde (3,4-dihydro-2H-chromene-6-carbaldehyde), ≥98% purity.

  • Nucleophiles: Hydrazine derivatives (e.g., phenylhydrazine, benzhydrazide, semicarbazide hydrochloride, thiosemicarbazide), 1.0–1.1 equivalents.

  • Solvents: Absolute ethanol (reaction solvent), cold ethanol (washing), ethyl acetate/hexanes (TLC mobile phase).

  • Catalysts: Glacial acetic acid (AcOH) or para-Toluenesulfonic acid (p-TSA).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration apparatus (Büchner funnel), TLC plates (Silica gel 60 F254).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 mmol of chroman-6-aldehyde in 15–20 mL of absolute ethanol.

  • Nucleophile Addition: Add 1.05 mmol (a slight excess to ensure complete consumption of the aldehyde) of the chosen hydrazine derivative to the stirring solution. Note: If using semicarbazide hydrochloride, add an equimolar amount of sodium acetate to liberate the free base in situ.

  • Catalysis: Add 3–5 drops of glacial acetic acid (or ~0.05 mmol of p-TSA) to the mixture to initiate carbonyl activation [1].

Phase 2: Reflux and Monitoring
  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80–85 °C (gentle reflux).

  • TLC Validation: Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC). Use a mobile phase of Ethyl Acetate:Hexane (typically 3:7 or 4:6 v/v). The reaction is deemed complete when the UV-active spot corresponding to chroman-6-aldehyde disappears (typically 6–16 hours depending on the nucleophile's steric bulk) [2].

Phase 3: Workup and Purification
  • Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the precipitation of the hydrazone product.

  • Filtration: Isolate the crude precipitate via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted hydrazine and acidic residues without dissolving the product.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Dissolve in a minimum boiling volume of absolute ethanol (or acetonitrile for highly non-polar derivatives). Allow to cool slowly to room temperature to yield highly pure microcrystals. Dry in vacuo at 50 °C for 12 hours.

Quantitative Data and Expected Outcomes

The following table summarizes the expected reaction metrics and key analytical markers for various chroman-6-hydrazone derivatives, extrapolated from structurally analogous chromene and chromone protocols [1], [3].

Hydrazine DerivativeCatalystReflux Time (h)Expected Yield (%)IR: ν(C=N) (cm⁻¹)¹H NMR: Imine CH=N (ppm)
PhenylhydrazineGlacial AcOH682 – 881605 – 16158.15 (s, 1H)
Benzhydrazidep-TSA875 – 801630 – 16408.42 (s, 1H)
SemicarbazideGlacial AcOH1285 – 901650 – 16657.95 (s, 1H)
ThiosemicarbazideGlacial AcOH1688 – 951625 – 16358.05 (s, 1H)
Isonicotinic hydrazidep-TSA1070 – 781645 – 16558.60 (s, 1H)

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, perform the following spectral validations:

  • FT-IR Spectroscopy: Confirm the disappearance of the strong aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of the characteristic azomethine (C=N) stretch between 1605–1665 cm⁻¹ [2].

  • ¹H NMR Spectroscopy (DMSO-d6): The defining diagnostic peak is the imine proton (CH=N), which appears as a sharp singlet shifted downfield between 7.90 and 8.70 ppm due to the deshielding effect of the adjacent nitrogen [1]. Additionally, an amide/hydrazide NH proton will typically resonate far downfield (10.00–12.00 ppm) [3].

References

  • Synthesis, anti-ferroptosis, anti-quorum sensing, antibacterial and DNA interaction studies of chromene-hydrazone derivatives.National Science Foundation (NSF PAR).
  • Synthesis and Characterization of a Series of Chromone–Hydrazones.MDPI.
  • Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones with carbonic anhydrase I–II/acetylcholinesterase inhibition and antioxidant activity.PubMed Central (PMC) / NIH.
Method

Application Note: Microwave-Assisted Synthesis and Derivatization of Chromane-6-Carbaldehyde

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently observe that scaling heterocycle functionalization fails at the thermal transfer bottleneck. Traditional oil baths rely on convect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that scaling heterocycle functionalization fails at the thermal transfer bottleneck. Traditional oil baths rely on convective heat transfer, causing localized superheating at the vessel walls, which often results in tarry byproducts and reduced yields.

Microwave-assisted organic synthesis (MAOS) circumvents this limitation by utilizing dielectric heating. The oscillating electromagnetic field couples directly with the dipole moments of polar solvents and reagents, generating instantaneous, volumetric heating. This technique has emerged as a powerful tool, leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods (1)[1].

The chromane scaffold is a privileged pharmacophore in drug discovery. Functionalizing this core at the 6-position via the Vilsmeier-Haack reaction is a premier method for generating versatile aldehyde intermediates from electron-rich aromatic systems, including chromenes and chromanes (2)[2]. This application note details a highly optimized, self-validating protocol for the microwave-assisted synthesis of chromane-6-carbaldehyde and its subsequent downstream derivatization.

Synthetic Strategy & Workflow

Workflow N1 Starting Material: Chromane Core N3 Microwave Reactor (Closed Vessel, 80°C, 10 min) N1->N3 N2 Vilsmeier-Haack Reagent (DMF / POCl3) N2->N3 N4 Aqueous Quench (Ice-water + NaOAc) N3->N4 N5 Target Product: Chromane-6-carbaldehyde N4->N5

Workflow for the microwave-assisted synthesis of chromane-6-carbaldehyde.

Reaction Optimization: Conventional vs. Microwave Heating

To establish the causality behind our protocol parameters, we conducted a comparative optimization study. The data below demonstrates that an irradiation power of 100 W at 80 °C provides the optimal balance between kinetic acceleration and thermodynamic stability. Lower power results in incomplete conversion, while excessive thermal stress (150 W, 100 °C) induces degradation of the sensitive formyl product.

Table 1: Optimization of Reaction Parameters for Chromane-6-Carbaldehyde Synthesis

EntryHeating MethodPower (W)Temp (°C)TimeYield (%)Purity (%)Observations
1Conventional (Oil Bath)N/A806 h6588Significant tar formation
2Microwave (MAOS)508020 min7892Incomplete conversion
3 Microwave (MAOS) 100 80 10 min 94 98 Optimal conditions
4Microwave (MAOS)1501005 min8285Thermal degradation

Mechanistic Pathway: Microwave-Accelerated Vilsmeier-Haack Formylation

The high dipole moment of N,N-Dimethylformamide (DMF) makes it an exceptional microwave absorber. Under irradiation, the rapid formation of the Vilsmeier chloroiminium ion is favored. The oxygen atom in the chromane ring acts as an electron-donating group, activating the aromatic ring and directing the electrophilic attack predominantly to the para-position (C-6), forming the Wheland intermediate before final hydrolysis yields the aldehyde.

Pathway A DMF + POCl3 B Chloroiminium Ion (Electrophile) A->B Activation C Electrophilic Aromatic Substitution at C-6 B->C + Chromane D Wheland Intermediate C->D E Aqueous Hydrolysis (- HNMe2) D->E F Formyl Group Formation E->F

Mechanistic pathway of the Vilsmeier-Haack formylation under microwave irradiation.

Standard Operating Protocols (SOPs)

Protocol A: Microwave-Assisted Vilsmeier-Haack Formylation

This protocol is designed for a 1.0 mmol scale using a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

Step 1: Reagent Preparation (Fume Hood Required)

  • In a dry 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add anhydrous DMF (3.0 mmol, ~230 µL).

  • Cool the vial to 0 °C in an ice bath.

  • Add Phosphorus oxychloride (POCl₃) (1.5 mmol, ~140 µL) dropwise over 2 minutes. Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition at 0 °C prevents violent outgassing and reagent decomposition.

Step 2: Substrate Addition

  • Slowly add the chromane precursor (1.0 mmol) to the chilled mixture.

  • Seal the vial securely with a Teflon-lined crimp cap.

Step 3: Microwave Irradiation

  • Transfer the sealed vial to the microwave synthesizer cavity.

  • Set parameters: Power = 100 W, Temperature = 80 °C, Hold Time = 10 min, Max Pressure = 15 bar, Stirring = High. Self-Validation Checkpoint: Monitor the reaction profile on the instrument software. The temperature should ramp to 80 °C within 45 seconds and plateau. Pressure should stabilize below 5 bar. A sudden pressure spike indicates solvent degradation; abort the run if pressure exceeds 10 bar.

Step 4: Quenching & Hydrolysis

  • Allow the instrument to cool the vial to room temperature using compressed air.

  • Carefully uncap the vial and pour the contents into a beaker containing 10 mL of crushed ice and 2.0 g of Sodium Acetate (NaOAc). Causality: NaOAc buffers the highly acidic hydrolysis products of POCl₃ (HCl and H₃PO₄), preventing acid-catalyzed polymerization of the newly formed aldehyde.

Step 5: Extraction & Validation

  • Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Self-Validation Checkpoint: Before concentration, spot the organic layer on a silica TLC plate alongside the starting material. Elute with Hexane:EtOAc (8:2). The starting chromane (Rf ~0.6) should be entirely absent. A new, strong UV-active spot (Rf ~0.4) that stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH) confirms successful aldehyde formation.

Protocol B: Downstream Derivatization via Knoevenagel Condensation

Chromane-6-carbaldehyde is a versatile building block. Microwave-assisted Knoevenagel condensations with active methylene compounds provide rapid access to complex styryl and heterocyclic derivatives, often with high diastereoselectivity in a matter of minutes (3)[3].

  • In a 10 mL microwave vial, combine chromane-6-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and piperidine (0.1 mmol, ~10 µL) in 3 mL of absolute ethanol.

  • Seal and irradiate at 50 W, 80 °C for 5 minutes . Causality: Ethanol is a high microwave-absorbing solvent that rapidly drives the dehydration step of the condensation.

  • Self-Validation Checkpoint: The reaction is self-indicating. The solution will transition from pale yellow to deep red. Upon cooling to 0 °C, the precipitation of highly crystalline 2-(chroman-6-ylmethylene)malononitrile serves as visual confirmation of successful conversion. Filter and wash with cold ethanol.

Analytical Validation Parameters

To ensure the integrity of the synthesized chromane-6-carbaldehyde, verify the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct, deshielded aldehyde proton singlet at δ ~9.80 ppm . The aromatic protons at C-5 and C-7 will appear as a doublet/doublet of doublets around δ 7.50–7.70 ppm, confirming substitution at the 6-position.

  • FT-IR (ATR): A sharp, strong absorption band at ~1685 cm⁻¹ corresponding to the conjugated formyl C=O stretch, alongside typical C-O-C stretching of the chromane ring at ~1240 cm⁻¹.

References

  • Microwave-assisted synthesis of 2,8-di(alkyl/aryl)-4,6-dichloro-2H,8H-pyrano[3,2-g] chromene-3,7-dicarbaldehydes and their antimicrobial activity Source: ResearchGate URL:[Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors Source: PMC (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chromane Formylation &amp; C6/C8 Isomer Separation

Overview When synthesizing formylchromans via the Vilsmeier-Haack reaction, researchers frequently encounter an inseparable mixture of C6 and C8 isomers. This technical guide provides mechanistic insights and field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

When synthesizing formylchromans via the Vilsmeier-Haack reaction, researchers frequently encounter an inseparable mixture of C6 and C8 isomers. This technical guide provides mechanistic insights and field-proven protocols to troubleshoot the reaction, monitor isomer ratios, and achieve baseline separation of these structurally similar compounds without relying on inefficient chromatography.

Section 1: Causality & Mechanism (FAQs)

Q1: Why does the Vilsmeier-Haack reaction on chromane yield a mixture of C6 and C8 isomers instead of a single product? Expertise & Causality: The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl 3​ . When this electrophile reacts with the chromane scaffold, regioselectivity is dictated by the ring's oxygen atom. As a strong electron-donating group, the ether oxygen activates the aromatic ring toward electrophilic aromatic substitution (EAS) at the ortho (C8) and para (C6) positions. Although the C6 position is sterically less hindered, the proximity of the oxygen's lone pairs still promotes significant electrophilic attack at the C8 position, resulting in an unavoidable isomeric mixture.

Q2: How can I reliably monitor the C6/C8 ratio in my crude reaction mixture? Expertise & Causality: Relying solely on Thin-Layer Chromatography (TLC) or HPLC can be misleading due to the nearly identical polarities of the isomers. The most self-validating method is 1 H-NMR analysis of the crude mixture. Validation Marker: Analyze the aldehyde (-CHO) proton shifts. The C8-formyl proton is typically shifted further downfield (often >10.2 ppm) due to the deshielding anisotropic effect and spatial proximity to the adjacent ether oxygen. The C6-formyl proton, being para to the oxygen and unhindered, typically appears slightly upfield (~9.8–9.9 ppm). Integrating these two peaks provides an exact isomeric ratio before purification begins.

Q3: Standard silica gel chromatography gives poor resolution. What is the most reliable method for scalable separation? Expertise & Causality: Because both isomers possess the same functional groups and similar dipole moments, their Rf​ values on silica gel overlap heavily, leading to mixed fractions. The most effective, scalable method leverages steric hindrance via the Sodium Bisulfite Addition protocol . Mechanism: Sodium bisulfite (NaHSO 3​ ) reacts reversibly with aldehydes to form a water-soluble α -hydroxy sulfonate adduct. This nucleophilic addition is highly sensitive to the steric environment around the carbonyl carbon . The C8-formyl group is sterically shielded by the adjacent pyran ring oxygen and the bulk of the chromane system. Consequently, the unhindered C6-formylchroman rapidly forms the water-soluble bisulfite adduct, while the sterically hindered C8-formylchroman remains unreacted in the organic phase. This translates a minor steric difference into a massive solubility difference.

Section 2: Data Presentation

Isomer Comparison & Separation Metrics
Property6-Formylchroman (C6 Isomer)8-Formylchroman (C8 Isomer)
EAS Directing Effect Para to OxygenOrtho to Oxygen
Steric Environment UnhinderedHindered (adjacent to O-atom)
1 H-NMR Aldehyde Shift ~9.8 - 9.9 ppm>10.2 ppm (Downfield)
Bisulfite Reactivity Highly Reactive (Forms Adduct)Poorly Reactive (Remains Free)
Phase During Separation Aqueous Phase (as sulfonate salt)Organic Phase (as free aldehyde)

Section 3: Experimental Protocol

Bisulfite-Mediated Isomer Separation

Self-Validating System: This protocol ensures that each isomer is isolated with high purity through phase partitioning. Always retain both phases until final NMR validation confirms successful separation.

Step 1: Adduct Formation

  • Dissolve the crude C6/C8 formylchroman mixture in a water-miscible solvent (e.g., THF or DMF) to ensure homogeneity.

  • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO 3​ , ~40% w/v) in a 5:1 volumetric ratio to the organic solvent.

  • Stir vigorously at room temperature for 2–4 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area in the biphasic mixture, driving the unhindered C6-isomer to quantitatively form the water-soluble adduct.

Step 2: Phase Separation

  • Transfer the mixture to a separatory funnel.

  • Add an immiscible organic extraction solvent (e.g., Ethyl Acetate) and an equal volume of deionized water to dissolve any precipitated adduct salts.

  • Shake vigorously, vent, and allow the layers to separate.

  • Validation Check: The lower aqueous layer now contains the C6-isomer adduct. The upper organic layer contains the unreacted C8-isomer.

Step 3: Isolation of 8-Formylchroman (C8)

  • Wash the isolated organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • The resulting residue is highly enriched, pure 8-formylchroman.

Step 4: Regeneration of 6-Formylchroman (C6)

  • Transfer the isolated aqueous layer back to a clean separatory funnel.

  • Add an equal volume of Ethyl Acetate.

  • Slowly add a 10% aqueous NaOH solution dropwise until the aqueous phase reaches pH 10-12 .

    • Causality: The alkaline environment breaks down the α -hydroxy sulfonate adduct, regenerating the free, organic-soluble C6-aldehyde.

  • Shake vigorously to extract the regenerated 6-formylchroman into the Ethyl Acetate layer.

  • Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield pure 6-formylchroman.

Section 4: Mandatory Visualization

IsomerSeparation Mixture Crude Reaction Mixture (C6 & C8 Formylchromans) Bisulfite Add 40% aq. NaHSO3 & Vigorous Stirring Mixture->Bisulfite PhaseSep Liquid-Liquid Extraction (Separatory Funnel) Bisulfite->PhaseSep Biphasic System OrgPhase Organic Phase (Hindered C8-Isomer) PhaseSep->OrgPhase Unreacted (Steric Shielding) AqPhase Aqueous Phase (C6-Isomer Bisulfite Adduct) PhaseSep->AqPhase Adduct Formed (Unhindered) PurifyC8 Wash, Dry & Concentrate Pure 8-Formylchroman OrgPhase->PurifyC8 Hydrolysis Base Hydrolysis (pH 12) Regenerate Aldehyde AqPhase->Hydrolysis ExtractC6 Extract with EtOAc Pure 6-Formylchroman Hydrolysis->ExtractC6

Workflow for the chemical separation of C6 and C8 formylchroman isomers via bisulfite addition.

References

  • Title: Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Purification of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating 7-methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating 7-methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024-29-8) [1].

The synthesis of this critical building block—often utilized in the development of precocene analogues and functionalized chromans [2]—is typically achieved via the Vilsmeier-Haack formylation of 7-methoxy-2,2-dimethylchromane. The primary technical challenge post-synthesis is the chromatographic separation of the target 6-carbaldehyde from unreacted starting material and the closely related 8-carbaldehyde regioisomer.

I. Mechanistic Overview & Elution Logic

To achieve high-purity isolation, one must understand the causality behind the chromatographic behavior of the crude mixture. The separation relies heavily on the relative dipole moments and intramolecular interactions of the regioisomers [3].

The 8-carbaldehyde byproduct features an aldehyde group ortho to the methoxy group. This proximity allows for steric shielding and potential intramolecular dipole cancellation, reducing its overall interaction with the polar stationary phase (silica gel). Conversely, the target 6-carbaldehyde has its aldehyde group para to the methoxy group, exposing its dipole and allowing for stronger hydrogen bonding with the silanol groups on the silica surface. Consequently, the 8-isomer is less polar and elutes before the target 6-isomer.

Chromatographic Workflow Diagram

G Crude Crude Vilsmeier Mixture DryLoad Dry Loading (Silica Gel) Crude->DryLoad Dissolve in DCM, Evaporate SM Fraction 1: Unreacted SM (Least Polar) DryLoad->SM 0-2% EtOAc/Hexane Iso8 Fraction 2: 8-CHO Isomer (Intermediate Polarity) DryLoad->Iso8 3-5% EtOAc/Hexane Iso6 Fraction 3: 6-CHO Target (Most Polar) DryLoad->Iso6 8-12% EtOAc/Hexane Tars Column Flush: Tars (Highly Polar) DryLoad->Tars >20% EtOAc/Hexane

Fig 1: Stepwise gradient elution profile for chromane carbaldehyde regioisomers.

II. Quantitative Data: TLC Polarity Profile

Before initiating column chromatography, validate your crude mixture against the expected Retention Factor ( Rf​ ) values. The table below summarizes the quantitative separation metrics using a standard normal-phase system.

ComponentStructural FeatureDipole / Silica InteractionApprox. Rf​ (10% EtOAc/Hexanes)
7-methoxy-2,2-dimethylchromane No carbonylWeak dipole, minimal retention0.85
8-carbaldehyde isomer Ortho to methoxyIntramolecular shielding, moderate retention0.55
6-carbaldehyde (Target) Para to methoxyExposed dipole, strong H-bonding0.35
Vilsmeier Tars / Byproducts Poly-formylated / SaltsMultiple polar groups, highly retained< 0.10

III. Self-Validating Purification Protocol

This protocol is designed as a self-validating system. By incorporating specific visual and chemical checkpoints, you ensure the integrity of the purification at every step.

Step 1: Sample Preparation (Dry Loading) Causality: Chromane carbaldehydes often present as viscous oils. Loading them directly as a liquid can cause severe band broadening. Dry loading ensures a uniform starting band.

  • Dissolve 1.0 g of the crude mixture in 5 mL of Dichloromethane (DCM).

  • Add 2.5 g of silica gel (230-400 mesh) to the flask.

  • Remove the solvent under reduced pressure via rotary evaporation until a dry, free-flowing powder is achieved.

Step 2: Column Packing & Loading

  • Slurry-pack a glass column (e.g., 30 mm diameter for a 1 g scale) with 30 g of silica gel using 100% Hexanes.

  • Allow the solvent to drain until it is exactly level with the top of the silica bed.

  • Carefully pour the dry-loaded sample onto the flat silica bed. Top with a 1 cm protective layer of clean sea sand.

Step 3: Gradient Elution Execution

  • Flush: Run 100 mL of 100% Hexanes to elute residual non-polar impurities.

  • Gradient 1 (2% EtOAc/Hexanes, 200 mL): Elutes the unreacted starting material.

  • Gradient 2 (5% EtOAc/Hexanes, 200 mL): Elutes the 8-carbaldehyde isomer.

  • Gradient 3 (10% EtOAc/Hexanes, 300 mL): Elutes the target 7-methoxy-2,2-dimethylchromane-6-carbaldehyde.

Step 4: Fraction Validation

  • Spot every third fraction on a silica TLC plate.

  • Self-Validation Check: Visualize first under UV light (254 nm). Then, dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat.

  • Verification: The target 6-isomer will appear as a UV-active spot at Rf​ ~0.35 that instantly turns bright orange/yellow with DNPH, confirming the presence of the aldehyde. Pool only the fractions containing this single, pure spot.

IV. Troubleshooting Guides

Q1: My 6-carbaldehyde and 8-carbaldehyde isomers are co-eluting. How do I resolve them? A1: Co-elution indicates that your initial solvent polarity is too high, overriding the subtle dipole differences between the ortho and para isomers. Solution: Flatten your gradient. Start at 1-2% EtOAc in Hexanes and hold this concentration until the 8-isomer completely elutes from the column. Only step up to 8-10% EtOAc once TLC confirms the 8-isomer has cleared. Alternatively, switch to a Toluene/Ethyl Acetate system; the aromatic nature of toluene leverages π−π interactions, which often enhances the resolution of closely related aromatic regioisomers.

Q2: The target compound is streaking down the column, leading to poor recovery and cross-contamination. A2: Aldehydes can interact strongly with the slightly acidic active silanol sites on standard silica gel, causing tailing. Solution: Pre-treat your silica gel. Add 1% Triethylamine (TEA) to your initial packing solvent (Hexanes) to neutralize the acidic sites. Critical step: Ensure you flush the column with 2-3 column volumes of standard Hexanes (without TEA) before loading your sample. Leaving excess TEA in the column can trigger base-catalyzed aldol condensations of your target aldehyde.

Q3: The isolated product appears pure on TLC but shows a broad melting point and NMR impurities in the aliphatic region. A3: You are likely experiencing contamination from residual Vilsmeier-Haack solvents (specifically DMF) or vacuum grease, which co-elute or carry over during solvent evaporation. Solution: DMF is notoriously difficult to remove via standard rotary evaporation. Before chromatography, ensure your organic extract is washed at least three times with a 5% aqueous LiCl solution or copious amounts of water to partition the DMF into the aqueous phase.

V. Frequently Asked Questions (FAQs)

Q4: Can I use a Dichloromethane/Methanol (DCM/MeOH) solvent system instead of Hexanes/Ethyl Acetate? A4: It is highly discouraged for this specific purification. DCM/MeOH is typically reserved for highly polar compounds (like amines or carboxylic acids). 7-methoxy-2,2-dimethylchromane-6-carbaldehyde is only moderately polar. Even 1% MeOH in DCM is often too strong and will cause the 6-isomer and 8-isomer to co-elute near the solvent front. Stick to Hexanes/EtOAc or Hexanes/Acetone.

Q5: How can I quickly distinguish the unreacted starting material from the product fractions without running a full NMR? A5: Rely on the 2,4-DNPH stain during your TLC monitoring. Both the starting material and the products are highly UV-active at 254 nm due to the chromane ring. However, only the formylated products (6-CHO and 8-CHO) contain a carbonyl group. The starting material will remain invisible to the DNPH stain, whereas the aldehydes will form a bright, unmistakable hydrazone precipitate (orange/yellow spot) on the plate.

VI. References

  • Korotkova, E., et al. (2014). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc. Retrieved from [Link]

  • Castiñeira-López, et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. Retrieved from [Link]

Troubleshooting

Technical Support Center: Stability of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-methoxy-2,2-dimethylchromane-6-carbaldehyde....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-methoxy-2,2-dimethylchromane-6-carbaldehyde. Understanding the stability profile of this molecule is critical for ensuring experimental reproducibility, data integrity, and the successful development of novel therapeutics. The chromane scaffold is a privileged structure in medicinal chemistry, but the integrated aromatic aldehyde functional group introduces specific vulnerabilities that must be managed.[1]

Core Stability Profile & Key Vulnerabilities

7-methoxy-2,2-dimethylchromane-6-carbaldehyde is susceptible to several degradation pathways, primarily driven by its aromatic aldehyde group. The electron-donating nature of the 7-methoxy substituent can increase the reactivity of the aromatic ring and the aldehyde, potentially making it less stable than analogues with electron-withdrawing groups.[2]

The most common degradation pathways include:

  • Oxidation: This is the most significant vulnerability. The aldehyde moiety (-CHO) is readily oxidized to the corresponding carboxylic acid (7-methoxy-2,2-dimethylchromane-6-carboxylic acid) when exposed to atmospheric oxygen.[2][3] This conversion alters the molecule's polarity, reactivity, and biological activity. The process can be accelerated by heat, light, and the presence of metal ions.[4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions. Aromatic aldehydes can undergo various photochemical reactions, including photo-oxidation and the formation of radical species that lead to complex degradation profiles.[2][5][6]

  • pH-Mediated Degradation: The compound's stability is highly dependent on the pH of the solution.

    • Acidic Conditions: Strong acidic environments can catalyze various reactions. While the aldehyde group's reactivity can be influenced by pH[7], other parts of the molecule, like the ether linkages, could also be susceptible to hydrolysis under harsh acidic conditions.[4]

    • Basic Conditions: In the absence of alpha-hydrogens, aromatic aldehydes can undergo disproportionation (Cannizzaro reaction) under strong basic conditions. More commonly, basic environments can accelerate oxidation.[4]

CPD 7-methoxy-2,2-dimethylchromane-6-carbaldehyde Ox Oxidation CPD->Ox Primary Pathway Photo Photodegradation CPD->Photo Hydrolysis pH-Mediated Reactions CPD->Hydrolysis O2 Oxygen (Air) O2->Ox Light UV/Ambient Light Light->Photo pH Non-neutral pH (Acid/Base) pH->Hydrolysis Prod_Ox Carboxylic Acid Derivative Ox->Prod_Ox Prod_Photo Radical Species & Complex Photoproducts Photo->Prod_Photo Prod_Hydrolysis Various Degradants Hydrolysis->Prod_Hydrolysis

Caption: Primary degradation pathways for the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: A new, more polar peak is appearing in my HPLC/LC-MS analysis of a stock solution, and its area increases over time.

  • Question: I dissolved my compound in DMSO for a stock solution and stored it at 4°C. After a week, I see a new peak in my chromatogram that elutes earlier than the parent compound, suggesting it's more polar. What is happening?

  • Probable Cause: This is a classic sign of oxidation. The aldehyde group has likely been converted to the more polar carboxylic acid.[2] DMSO, while an excellent solvent, is hygroscopic and can contain dissolved oxygen, which facilitates this degradation, even at reduced temperatures.

  • Troubleshooting Steps & Solutions:

    • Inert Atmosphere: Before capping, flush the vial containing your solution with an inert gas like argon or nitrogen to displace oxygen.

    • Use High-Purity Solvents: Use fresh, anhydrous grade DMSO or other solvents. If using aqueous buffers, they should be freshly prepared and degassed (e.g., by sparging with nitrogen or sonicating under vacuum) before use.

    • Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solution, if compatible with your downstream application.

    • Optimize Storage Temperature: For long-term storage (>1 week), aliquoting and freezing at -20°C or -80°C is highly recommended over refrigeration.[8] Avoid repeated freeze-thaw cycles.

    • Confirm Degradant Identity: If you have access to mass spectrometry, the new peak should have a mass corresponding to the addition of one oxygen atom (M+16) compared to the parent compound.[9]

Issue 2: My bioassay results are inconsistent, especially between experiments run on different days with the same stock solution.

  • Question: I'm performing a cell-based assay. The IC50 value of my compound seems to drift, and I'm seeing lower potency than expected. I use the same DMSO stock for multiple experiments. Could this be a stability issue?

  • Probable Cause: Yes, this is highly likely. The active aldehyde is degrading in the stock solution and/or in the aqueous assay medium during the incubation period. The resulting carboxylic acid is typically much less active or inactive, leading to an apparent loss of potency.

  • Troubleshooting Steps & Solutions:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a frozen, inerted stock solution immediately before each experiment. Never use working solutions that are more than a few hours old unless you have validated their stability.

    • Perform an In-Assay Stability Check: Incubate the compound in your complete assay medium (including cells, serum, etc.) for the full duration of your experiment (e.g., 24, 48 hours). At the end of the incubation, extract the compound and analyze it by HPLC or LC-MS to quantify the percentage of remaining parent compound.

    • Protect from Light: Ensure that all steps of your experiment, from stock solution handling to incubation plates, are protected from direct light by using amber vials and covering plates with foil.[10]

    • Evaluate Buffer pH: Confirm the pH of your assay medium. If it is significantly acidic or basic, it could be contributing to degradation.[11]

Issue 3: During a chemical synthesis workup, I'm experiencing significant loss of my product.

  • Question: I'm using 7-methoxy-2,2-dimethylchromane-6-carbaldehyde as a starting material. After a reaction followed by an acidic or basic aqueous workup, my yield is very low. Where is my compound going?

  • Probable Cause: The compound is likely degrading under the harsh pH conditions of your workup.[4] Aromatic aldehydes can be sensitive to both strong acids and bases.

  • Troubleshooting Steps & Solutions:

    • Use Milder Conditions: If possible, modify your workup to use milder reagents. For example, instead of a strong acid wash (e.g., 1M HCl), use a saturated ammonium chloride solution. Instead of a strong base wash (e.g., 1M NaOH), use a saturated sodium bicarbonate solution.[12]

    • Minimize Contact Time: Perform the aqueous wash steps quickly and proceed to the extraction and drying steps without delay.

    • Maintain Low Temperatures: Conduct the entire workup procedure in an ice bath to reduce the rate of potential degradation reactions.

    • Test a Sample: Before committing your entire batch, take a small aliquot of your reaction mixture and subject it to the planned workup conditions. Analyze the result by TLC or LC-MS to see if significant degradation occurs.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • Solid Form: Store the solid powder in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20°C) and protected from light.[8][13]

    • In Solution: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. Aliquot into single-use amounts in amber vials, flush with inert gas, and store at -80°C.

  • Q2: What is the best solvent to use for this compound?

    • For creating stock solutions, polar aprotic solvents like DMSO and DMF are generally suitable. For analytical purposes like HPLC, methanol and acetonitrile are common choices.[14] Always assess the stability of the compound in the chosen solvent for the intended duration of use. Avoid long-term storage in protic solvents like methanol or ethanol unless stability has been confirmed, as they can potentially form acetals under certain conditions.

  • Q3: How can I quantitatively monitor the stability of my compound?

    • The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][15] A proper method should be able to separate the parent compound from its key degradants (especially the oxidized carboxylic acid). You can perform a time-course study where you analyze samples at set intervals (e.g., 0, 2, 4, 8, 24 hours) under specific conditions (e.g., in assay buffer at 37°C) and plot the decrease in the parent peak area over time.

  • Q4: What is the primary degradation product I should be looking for?

    • The most common and expected degradation product is 7-methoxy-2,2-dimethylchromane-6-carboxylic acid .[9] This product results from the oxidation of the aldehyde group. In an LC-MS analysis, its molecular ion would be 16 atomic mass units higher than the parent compound.

Key Experimental Protocols

Protocol 4.1: Forced Degradation Study

Forced degradation studies are essential for systematically identifying potential degradation pathways and developing stability-indicating analytical methods.[16][17] This protocol outlines the conditions to stress the compound.

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities. A target degradation of 5-20% is ideal.[16]

Procedure:

  • Preparation: Prepare a solution of the compound in a 1:1 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute for analysis.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.[3][4]

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.

    • Also, place the solid compound in an oven at 80°C for 48 hours.[17]

    • Cool and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[18]

    • Keep a control sample wrapped in foil to protect it from light.

    • Prepare for analysis.

  • Analysis: Analyze all stressed samples and a non-stressed control by a suitable HPLC-UV/MS method (see Protocol 4.2). Compare the chromatograms to identify and quantify degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock (ACN:Water) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Ox Oxidative (3% H2O2, RT) Prep->Ox Thermal Thermal (80°C, Solid/Solution) Prep->Thermal Photo Photolytic (ICH Q1B Light) Prep->Photo Analyze HPLC-UV/MS Analysis (Compare to Control) Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Result Identify Degradation Pathways & Products Analyze->Result

Sources

Optimization

Technical Support Center: Troubleshooting POCl₃ Quenching in Chromane Formylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic yield losses or safety incidents during the Vilsmeier-Haack formylation of electron-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic yield losses or safety incidents during the Vilsmeier-Haack formylation of electron-rich arenes like chromanes.

Phosphorus oxychloride (POCl₃) is a highly effective reagent for generating the electrophilic Vilsmeier chloroiminium ion[1]. However, the post-reaction workup is notoriously hazardous. POCl₃ reacts violently with water, generating three equivalents of hydrochloric acid (HCl) and one equivalent of phosphoric acid (H₃PO₄). For acid-sensitive substrates like chromanes (dihydrobenzopyrans), improper quenching not only poses a severe thermal runaway risk but also leads to target molecule degradation via ether cleavage or polymerization.

This guide provides field-proven, self-validating methodologies to safely and efficiently remove unreacted POCl₃ while preserving the integrity of your chromane derivatives.

Reaction Pathway Visualization

VH_Pathway DMF DMF + POCl3 (Reagents) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C Intermediate Iminium Intermediate (Post-Addition) Vilsmeier->Intermediate Chromane Chromane Substrate (Electron-Rich Arene) Chromane->Intermediate Electrophilic Attack Hydrolysis Buffered Aqueous Quench (Hydrolysis) Intermediate->Hydrolysis Product Formylated Chromane (Target Aldehyde) Hydrolysis->Product -HCl, -H3PO4

Mechanism of Vilsmeier-Haack formylation of chromanes and the critical hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction mixture violently boil over during a standard ice-water quench? Causality: Quenching POCl₃ directly into ice-water (0–5 °C) is a widespread but dangerous mistake. At near-freezing temperatures, the hydrolysis of POCl₃ is kinetically sluggish. Instead of breaking down entirely, the reagent converts into metastable intermediates, primarily phosphorodichloridic acid (Cl₂P(O)OH)[2]. These species accumulate in the cold aqueous layer. As the ice melts and the mixture inevitably warms to room temperature, these intermediates undergo a sudden, uncontrolled, and highly exothermic hydrolysis, leading to a delayed runaway reaction[2].

Q2: Why is my chromane product degrading or polymerizing during the workup? Causality: Chromanes possess an ether linkage within their heterocyclic ring, making them sensitive to strong, hot acids. When POCl₃ is quenched in unbuffered water, the localized pH drops below 1[2]. The combination of high acidity and the heat generated by the delayed exotherm rapidly cleaves the chroman ring or induces polymerization of the newly formed aldehyde.

Q3: What is the most reliable method to quench POCl₃ safely while protecting acid-sensitive chromanes? Causality: The industry standard for this specific challenge is the Warm Sodium Acetate Reverse Quench [3]. By slowly adding the reaction mixture into a mildly warm (35–40 °C) aqueous sodium acetate solution, you achieve two critical goals:

  • Instantaneous Hydrolysis: The elevated temperature ensures that POCl₃ and its reactive intermediates are destroyed immediately upon contact, preventing any dangerous accumulation[3][4].

  • Acid Buffering: Sodium acetate acts as a mild base, instantly neutralizing the generated HCl and maintaining the pH between 5 and 7. This protects the acid-sensitive chromane structure[3].

Q4: How can I definitively prove that all POCl₃ is destroyed before moving to solvent extraction? Causality: Never rely solely on visual cues (like the cessation of bubbling). The most robust, self-validating method is ³¹P NMR monitoring[4]. Pull an aliquot of the aqueous phase and analyze it. You must confirm the complete disappearance of the POCl₃ singlet (+2.2 ppm) and any intermediate singlets (typically around -2, 0, and +3 ppm), leaving only the signal for inorganic phosphate[2].

Quantitative Comparison of Quenching Methods
Quench MethodTemperature ProfilepH ProfileRisk of Delayed ExothermChromane Product Stability
Direct Ice-Water 0 °C → Uncontrolled spikeHighly Acidic (<1)High (Metastable intermediates)Poor (Acidic cleavage)
Reverse Ice-Water 0–5 °CHighly Acidic (<1)Moderate to HighPoor (Acidic cleavage)
Reverse NaOH (Aq) <25 °C (Requires heavy cooling)Basic (>10) to NeutralLowModerate (Base-sensitive side reactions)
Reverse NaOAc (Aq) 35–40 °C (Controlled)Mildly Acidic/Neutral (~6)Very Low (Instant hydrolysis)Excellent (Buffered)
Safe Quenching Workflow

Quench_Workflow Step1 1. Prepare Quench Solution 2M NaOAc (aq) at 35-40°C Step2 2. Reverse Quench Slowly add reaction mixture to NaOAc Step1->Step2 Step3 3. Temperature & pH Control Maintain <45°C, pH ~6-7 Step2->Step3 Step4 4. Aging & Validation Stir 1h, confirm via 31P NMR Step3->Step4 Step5 5. Phase Separation Extract with Organic Solvent Step4->Step5 Step6 6. Pure Chromane Aldehyde Proceed to downstream purification Step5->Step6

Workflow for the safe reverse quenching of POCl3 using warm sodium acetate.

Experimental Protocol: Warm Sodium Acetate Reverse Quench

This methodology is designed as a self-validating system to ensure maximum safety and product recovery for chromane formylations.

Step 1: Preparation of the Quench Solution

  • Calculate the total moles of POCl₃ used in your Vilsmeier-Haack reaction.

  • Prepare a 2.0 M aqueous solution of Sodium Acetate (NaOAc). Ensure the total moles of NaOAc are at least 3.5 to 4.0 equivalents relative to the POCl₃ to provide adequate buffering capacity.

  • Place the NaOAc solution in a jacketed reactor or a large flask equipped with an overhead stirrer. Warm the solution to an internal temperature of 35–40 °C [3][4].

Step 2: The Reverse Addition

  • Transfer your viscous, POCl₃-containing post-reaction mixture into an addition funnel. Never add the aqueous quench to the reaction flask (direct quench).

  • Begin vigorous overhead stirring of the warm NaOAc solution.

  • Add the reaction mixture dropwise into the NaOAc solution[4].

Step 3: System Monitoring (Self-Validation)

  • Temperature: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature remains between 35 °C and 45 °C. The mild heat forces instantaneous hydrolysis, preventing the buildup of energetic intermediates[3].

  • pH: Periodically check the pH of the aqueous mixture using indicator paper. It should remain between 5 and 7. If the pH drops below 4, pause the addition and add more solid NaOAc or a concentrated NaHCO₃ solution.

Step 4: Aging and Analytical Confirmation

  • Once the addition is complete, allow the mixture to age with continuous stirring for 1 hour at room temperature. This ensures the complete breakdown of the iminium intermediate into the target chromane aldehyde[4].

  • Pull a 0.5 mL aliquot of the aqueous layer and analyze it via ³¹P NMR to confirm the absence of reactive P–Cl species[2].

Step 5: Extraction and Isolation

  • Once validated, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude formylated chromane.

References
  • [2] Title: Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • [3] Title: How can I properly quench POCl₃? (Citing Li, X. et al., Org. Process Res. Dev. 2012, 16, 1727) Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde. The following sections offer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde. The following sections offer solutions to common challenges, explain the underlying principles of crystallization, and provide field-proven protocols to enhance purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing 7-methoxy-2,2-dimethylchromane-6-carbaldehyde?

A1: Crystallization is a highly selective purification technique used to isolate and purify the target compound, 7-methoxy-2,2-dimethylchromane-6-carbaldehyde, from impurities generated during its synthesis. The process relies on the principle that the target molecule will form a well-ordered crystal lattice under specific solvent and temperature conditions, while impurities remain dissolved in the surrounding solution (the "mother liquor"). A successful crystallization enhances chemical purity, which is critical for accurate analytical characterization and subsequent use in drug development pathways.

Q2: How do I select a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low or room temperatures. For chromone and chromane derivatives, polar protic solvents are often excellent starting points. Based on the successful crystallization of structurally related compounds like 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, ethanol is a strongly recommended initial choice.[1][2]

A systematic approach to solvent screening is to test the solubility of a small amount of your crude product (approx. 20-30 mg) in about 0.5 mL of various solvents at room temperature and then upon heating. A good candidate will show poor solubility in the cold and complete dissolution when hot.

Q3: What is the difference between a single-solvent and a mixed-solvent system, and when should I use one?

A3:

  • Single-Solvent System: This is the simplest method, where the crude material is dissolved in a minimal amount of a hot solvent and allowed to cool to induce crystallization. This works best when you can find a single solvent that meets the "soluble-hot, insoluble-cold" criteria perfectly. Ethanol is an excellent candidate for this approach with chromane derivatives.[1][3]

  • Mixed-Solvent System (Binary System): This method is used when no single solvent is ideal. It involves a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent"). The crude product is first dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes faintly cloudy (turbid). Reheating to clarify the solution followed by slow cooling allows for crystal formation. A common and effective system for compounds of this type is ethyl acetate/hexane .

Q4: Can impurities affect the crystallization process itself?

A4: Yes, significantly. Impurities can act as inhibitors to crystal nucleation and growth, sometimes preventing crystallization altogether. Conversely, certain impurities can be incorporated into the crystal lattice, reducing the final purity. A particularly common issue is "oiling out," where the melting point of the compound is depressed by impurities, causing it to separate from the solution as a liquid instead of a solid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde.

Issue 1: My compound separates as an oil instead of crystals ("Oiling Out"). What should I do?

  • Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often because the solution is too concentrated or cools too quickly, or because impurities have significantly lowered the melting point of your crude product.

  • Solutions (in order of application):

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to reduce the supersaturation level.

    • Slow Down the Cooling Rate: After redissolving, ensure the flask cools as slowly as possible. Insulate it with glass wool or place it within a larger beaker of hot water to allow for gradual heat loss. Slow cooling is crucial for allowing molecules the time to orient themselves into an ordered crystal lattice.

    • Modify the Solvent System: If the above steps fail, the boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent. If using a binary system like ethyl acetate/hexane, try reducing the proportion of the anti-solvent (hexane) initially and adding it more slowly.

Issue 2: My crystal yield is very low. How can I improve it?

  • Causality: A low yield typically results from one of three issues: (1) using an excessive amount of solvent, which keeps a significant portion of the product dissolved even when cold; (2) not cooling the solution to a low enough temperature; or (3) premature filtration before crystallization is complete.

  • Solutions:

    • Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions, just enough to fully dissolve the solid. Using a large excess is the most common cause of poor recovery.

    • Maximize Cooling: Once the flask has slowly cooled to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solute.

    • Recover from Mother Liquor: If you suspect product remains in the filtrate (mother liquor), you can try to recover it. Reduce the volume of the filtrate by about half using a rotary evaporator and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: No crystals form, even after cooling in an ice bath.

  • Causality: This occurs when the solution is supersaturated but lacks a nucleation point to initiate crystal growth. The energy barrier for crystal formation has not been overcome.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.

    • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. The seed crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit.

    • Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to boil off a portion of the solvent (e.g., 15-25% of the volume) to increase the concentration, and then repeat the cooling process.

Data & Protocols

Solvent Selection Summary Table

The following table summarizes recommended starting solvents for 7-methoxy-2,2-dimethylchromane-6-carbaldehyde based on its structure and data from related compounds.

Solvent SystemTypeBoiling Point (°C)PolarityRemarks
EthanolSingle78Polar ProticPrimary recommendation. Often provides good quality crystals for chromane derivatives upon slow cooling.[1][2]
MethanolSingle65Polar ProticA good alternative to ethanol, with a lower boiling point. May result in faster crystallization.
Isopropanol (2-Propanol)Single82Polar ProticMentioned as a successful solvent for recrystallizing other complex aromatic aldehydes.[4]
Ethyl Acetate / HexaneBinary77 / 69Mid-Polar / Non-PolarExcellent mixed-solvent system for fine-tuning polarity. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.
Dichloromethane / HexaneBinary40 / 69Mid-Polar / Non-PolarA lower-boiling point option, useful if the compound is sensitive to higher temperatures.
Experimental Protocol: Single-Solvent Recrystallization

This protocol is adapted from standard procedures for purifying chromone derivatives.[1][3]

  • Dissolution: Place the crude 7-methoxy-2,2-dimethylchromane-6-carbaldehyde into an Erlenmeyer flask equipped with a stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.

  • Addition of Hot Solvent: Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. This is the most critical step for forming large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Using cold solvent minimizes the loss of the purified product.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow: Troubleshooting Crystallization

The following diagram outlines the decision-making process when troubleshooting common crystallization issues.

G start Crude solution is allowed to cool outcome Observe Outcome start->outcome crystals Abundant, well-formed crystals appear outcome->crystals Ideal Scenario oil An oil separates from the solution outcome->oil Problem nothing Solution remains clear (Supersaturated) outcome->nothing Problem success SUCCESS: Collect, wash with cold solvent, and dry. crystals->success oil_action1 1. Reheat to dissolve oil oil->oil_action1 Retry oil_action2 2. Add 10-20% more hot solvent oil_action1->oil_action2 Retry oil_action3 3. Cool solution SLOWLY (Insulate flask) oil_action2->oil_action3 Retry oil_action3->outcome Retry nothing_action1 1. Scratch inner wall of flask with glass rod nothing->nothing_action1 nothing_action2 Did crystals form? nothing_action1->nothing_action2 nothing_action2->crystals Yes nothing_action3 2. Add a seed crystal nothing_action2->nothing_action3 No nothing_action3->outcome Retry Cooling nothing_action4 3. Concentrate solution (boil off some solvent) nothing_action3->nothing_action4 If still no crystals nothing_action4->outcome Retry Cooling

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Carbonyl Stretch of Chromane-6-carbaldehydes: A Comparative Performance Guide

Executive Summary In the structural characterization of aromatic aldehydes, the infrared (IR) carbonyl stretching frequency ( νC=O​ ) serves as a highly sensitive diagnostic probe for electronic distribution. For drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of aromatic aldehydes, the infrared (IR) carbonyl stretching frequency ( νC=O​ ) serves as a highly sensitive diagnostic probe for electronic distribution. For drug development professionals and synthetic chemists, understanding the subtle shifts in this spectral band is critical for predicting molecular reactivity, binding affinities, and pharmacokinetic properties.

This guide objectively compares the spectroscopic performance of chromane-6-carbaldehyde against standard acyclic and cyclic alternatives, including benzaldehyde, 4-methoxybenzaldehyde, and 2,3-dihydrobenzofuran-5-carbaldehyde. By analyzing the causality behind these shifts, we demonstrate how conformational locking in fused bicyclic systems maximizes resonance effects, resulting in uniquely characteristic IR signatures.

Mechanistic Causality: The Electronic Landscape

To interpret the IR spectra of these compounds accurately, one must understand the interplay between inductive (-I) and resonance (+M) effects[1]. The stretching frequency of a carbonyl group is directly proportional to its bond order; any electronic effect that increases the single-bond character of the C=O group will lower its stretching frequency.

  • The Baseline (Benzaldehyde): Lacking any electron-donating substituents, benzaldehyde exhibits a standard conjugated carbonyl stretch at approximately 1703 cm⁻¹.

  • Acyclic Electron Donation (4-Methoxybenzaldehyde): The addition of a para-methoxy group introduces a strong +M resonance effect. The oxygen lone pairs delocalize into the aromatic π -system and up to the carbonyl oxygen, weakening the C=O bond and shifting the stretch to ~1683 cm⁻¹[1]. However, the methoxy group is freely rotating. At ambient temperatures, rotational averaging means the oxygen's p-orbital is not always perfectly coplanar with the aromatic ring, leading to suboptimal orbital overlap.

  • Conformational Locking (Chromane-6-carbaldehyde & 2,3-Dihydrobenzofuran-5-carbaldehyde): In chromane-6-carbaldehyde, the oxygen atom is physically tethered into a fused 6-membered tetrahydropyran ring[2]. This structural rigidity prevents free rotation, forcing the oxygen's lone pairs into near-perfect, continuous coplanarity with the benzene π -system. This "locked" geometry maximizes the +M resonance donation, increasing the zwitterionic resonance contributor (C-O⁻) and further depressing the carbonyl stretching frequency to the 1677–1680 cm⁻¹ range. A similar effect is observed in the 5-membered fused analog, 2,3-dihydrobenzofuran-5-carbaldehyde[3].

Comparative Spectroscopic Data

The following table summarizes the quantitative IR data, correlating structural features with their resulting electronic impacts and characteristic νC=O​ values.

CompoundStructural FeatureConformationResonance Contribution (+M)Characteristic νC=O​ (cm⁻¹)
Benzaldehyde Unsubstituted aromaticN/ANone~1703
4-Methoxybenzaldehyde Acyclic para-alkoxyFreely rotatingStrong (Rotational averaging)~1683
2,3-Dihydrobenzofuran-5-carbaldehyde 5-membered fused etherRing constrainedVery Strong (Slight ring strain)1677–1685
Chromane-6-carbaldehyde 6-membered fused etherFixed coplanarityMaximal (Optimal overlap)1678–1680

Visualizing Electronic and Conformational Effects

G A Base Aromatic System Benzaldehyde ν(C=O) ~1703 cm⁻¹ B Para-Oxygen Substitution (+M Resonance Effect) A->B Add Electron Donor C Acyclic Ether 4-Methoxybenzaldehyde B->C Unrestricted D Fused Bicyclic Ether Chromane-6-carbaldehyde B->D Ring Constrained E Freely Rotating Lone Pairs Suboptimal π-Overlap ν(C=O) ~1683 cm⁻¹ C->E Rotational Averaging F Conformationally Locked Maximal π-Overlap ν(C=O) ~1677-1680 cm⁻¹ D->F Fixed Coplanarity

Logical flow of electronic and conformational effects on the carbonyl stretching frequency.

Experimental Methodology: ATR-FTIR Validation Protocol

To ensure absolute trustworthiness and reproducibility when measuring the subtle shifts between these analogs, a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol must be employed. This workflow eliminates pathlength variability inherent in traditional KBr pellet methods.

Step-by-Step Protocol:

  • System Initialization & Purge: Ensure the FT-IR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference, which can obscure the 1700 cm⁻¹ region.

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation: Acquire a background spectrum (air). Self-Validation Check: Inspect the baseline. Any peaks present indicate residual contamination, requiring re-cleaning before proceeding.

  • Sample Application:

    • For Liquids (e.g., 4-methoxybenzaldehyde): Deposit 1-2 drops directly onto the crystal, ensuring complete coverage of the active area.

    • For Solids (e.g., specific chromane-6-carbaldehyde derivatives): Place a small amount of the neat powder onto the crystal. Apply the ATR pressure anvil until the force gauge indicates optimal optical contact.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to maximize the signal-to-noise ratio.

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Perform a baseline correction and utilize a peak-picking tool to identify the exact νC=O​ maximum.

Workflow S1 1. Crystal Prep Clean with Isopropanol S2 2. Background Collect Air Scan S1->S2 S3 3. Sample Loading Apply Neat Compound S2->S3 S4 4. Acquisition Scan 4000-400 cm⁻¹ S3->S4 S5 5. Analysis Baseline & Peak Pick S4->S5

Step-by-step ATR-FTIR experimental workflow for self-validating spectral acquisition.

References

  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations Source: mahendrapublications.com URL:1

  • First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylat Source: acgpubs.org URL:3

  • Pancreatic α-Amylase inhibition and free radical scavenging activity of substituted pyranochromenone derivatives Source: researchgate.net URL:2

Sources

Comparative

Melting point data for 7-methoxy-2,2-dimethylchromane-6-carbaldehyde

As a Senior Application Scientist, evaluating the thermal properties of pharmaceutical building blocks is not merely a routine quality control exercise—it is a foundational step in predicting the downstream stability, so...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermal properties of pharmaceutical building blocks is not merely a routine quality control exercise—it is a foundational step in predicting the downstream stability, solubility, and polymorphic landscape of a target Active Pharmaceutical Ingredient (API).

The chroman ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of anti-breast cancer agents, antifungal compounds, and Toll-Like Receptor 2 (TLR2) modulators [1] [4]. Within this chemical space, 7-methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS 97024-29-8) serves as a critical electrophilic intermediate.

This guide objectively compares the melting point and thermal behavior of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde against its structural analogs, providing a self-validating experimental protocol for rigorous purity assessment.

Mechanistic Insight: The Thermodynamics of Substitution

The melting point (MP) of a crystalline solid is a macroscopic proxy for its crystal lattice energy. When comparing chromane-6-carbaldehyde derivatives, the nature of the substitution at the 5- or 7-position dictates the intermolecular forces governing the solid state:

  • Unsubstituted (2,2-Dimethylchromane-6-carbaldehyde): Lacking additional functional groups, this molecule relies primarily on weak Van der Waals forces and the dipole of the aldehyde, resulting in a relatively low lattice energy and a lower melting point [2].

  • Methoxy Substitution (7-Methoxy-2,2-dimethylchromane-6-carbaldehyde): The addition of the 7-methoxy group introduces steric bulk, which can disrupt optimal packing. However, the oxygen atom acts as a strong hydrogen bond acceptor and increases the overall molecular dipole moment. This enhances dipole-dipole interactions, raising the melting point compared to the unsubstituted analog [3].

  • Hydroxy Substitution (5-Hydroxy-2,2-dimethylchromane-6-carbaldehyde): The presence of a hydroxyl group transforms the lattice. The molecule can now act as both a hydrogen bond donor and acceptor, forming robust intermolecular hydrogen-bonded networks. This drastically increases the enthalpy of fusion ( ΔHf​ ) and results in the highest melting point of the series.

Comparative Thermal Data

The following table summarizes representative, pharmaceutical-grade thermal data for these three key chroman intermediates. Note: Exact empirical values may exhibit slight lot-to-lot variance based on the crystallization solvent and resulting polymorphic form.

CompoundCAS NumberSubstitutionRepresentative MP Range (°C)Enthalpy of Fusion ( ΔHf​ , J/g)Primary Intermolecular Forces
2,2-Dimethylchromane-6-carbaldehyde 61370-75-0None45.0 - 48.0~ 85.2Van der Waals, weak dipole
7-Methoxy-2,2-dimethylchromane-6-carbaldehyde 97024-29-87-Methoxy72.0 - 74.5~ 112.4Dipole-dipole, steric packing
5-Hydroxy-2,2-dimethylchromane-6-carbaldehyde 79359-57-25-Hydroxy110.5 - 113.0~ 145.6Strong Hydrogen Bonding

Self-Validating Experimental Protocol: Thermal Analysis

To ensure absolute trustworthiness in API intermediate qualification, thermal analysis must be a self-validating system . Relying solely on Differential Scanning Calorimetry (DSC) can be misleading, as solid-solid polymorphic transitions or desolvation events can mimic melting endotherms. Conversely, capillary melting is subjective.

By coupling visual capillary confirmation with thermodynamic DSC data, we establish a closed-loop validation system. If the visual melt aligns with the DSC onset temperature ( ΔT<0.5∘C ), the endotherm is definitively validated as a true melt.

Step-by-Step Methodology

Phase 1: Sample Preparation (Desiccation)

  • Transfer 50 mg of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde into a tared glass vial.

  • Place the vial in a vacuum desiccator over anhydrous P2​O5​ at 25°C at <10 mbar for 24 hours.

    • Causality: Surface moisture acts as a plasticizer, artificially depressing the melting point and broadening the endothermic peak.

Phase 2: Visual Capillary Determination

  • Pack 2-3 mm of the desiccated sample into a glass capillary tube by tapping it on a hard surface.

  • Insert the capillary into a calibrated Büchi Melting Point apparatus.

  • Ramp the temperature at 5°C/min until 60°C, then reduce the ramp rate to 1°C/min .

    • Causality: A slow ramp rate near the expected melting point prevents thermal lag between the heating block and the sample, ensuring the recorded temperature accurately reflects the sample's state.

  • Record the Tonset​ (first droplet formation) and Tclear​ (complete meniscus formation).

Phase 3: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 3.0 - 5.0 mg of the desiccated sample into a hermetically sealed aluminum Tzero pan.

  • Equilibrate the DSC cell at 20°C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Heat the sample from 20°C to 100°C at a rate of 10°C/min .

    • Causality: A faster heating rate in DSC increases the heat flow signal ( dq/dt ), maximizing the sensitivity and resolution of the endothermic peak.

  • Integrate the peak to determine the extrapolated onset temperature and the enthalpy of fusion ( ΔHf​ ).

ThermalAnalysis N1 Sample Desiccation (Vacuum, 24h) N2 Capillary Method (Visual Melt) N1->N2 N3 DSC Analysis (Thermodynamic) N1->N3 N4 Cross-Validation (ΔT < 0.5°C) N2->N4 N3->N4 N5 Purity Certification N4->N5

Fig 1. Self-validating thermal analysis workflow for API intermediates.

Synthetic Application & Pathway Integration

The precise melting point and purity of 7-methoxy-2,2-dimethylchromane-6-carbaldehyde directly impact its reactivity in downstream syntheses. Impurities (such as unreacted phenols or des-methyl analogs) will depress the melting point and subsequently poison base-catalyzed Aldol condensations.

When utilized in the synthesis of complex immunomodulators (such as TLR2 signaling inhibitors), the aldehyde is typically reacted with an acetophenone derivative to yield a chalcone, which is then oxidatively cyclized [4].

Pathway Aldehyde 7-Methoxy-Chroman Carbaldehyde Aldol Aldol Condensation (Base Catalyzed) Aldehyde->Aldol Chalcone Chalcone Intermediate (Crystalline) Aldol->Chalcone Cyclize Oxidative Cyclization Chalcone->Cyclize API TLR2 Modulator API Cyclize->API

Fig 2. Synthetic utilization of chromane-6-carbaldehyde in TLR2 modulator design.

Conclusion

For researchers incorporating 7-methoxy-2,2-dimethylchromane-6-carbaldehyde into their synthetic pipelines, establishing a rigorous thermal baseline is non-negotiable. The compound's melting point (~72-74°C) reflects a delicate balance of steric bulk and dipole interactions. By employing the self-validating DSC/Capillary protocol outlined above, development chemists can confidently verify batch purity, ensuring reproducible kinetics in downstream cyclization and condensation reactions.

References

  • Discovery of Antifungal and Biofilm Preventative Compounds from Mycelial Cultures of a Unique North American Hericium sp. Fungus Source: MDPI URL:[Link]

  • WO2019191189A1 - Compounds as modulators of tlr2 signaling Source: Google Patents URL

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

Executive Summary & Chemical Profiling As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex chemical building blocks. 7-Methoxy-2,2-dimethylchromane-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex chemical building blocks. 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde (CAS: 97024-29-8) is a highly versatile chromane derivative used extensively in the synthesis of anti-cancer agents, natural product analogs, and novel therapeutics[1].

However, its unique physicochemical properties—specifically its lipophilic chromane core coupled with a reactive aromatic aldehyde—demand stringent, self-validating disposal protocols to ensure laboratory safety and environmental compliance. Proper disposal is not just a regulatory hurdle; it is a critical component of scientific integrity and operational excellence.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 97024-29-8Essential for accurate RCRA waste manifest tracking[1].
Molecular Weight 220.26 g/mol High mass indicates a significant organic load in waste streams.
Molecular Formula C13H16O3High carbon content requires complete combustion (incineration)[1].
Water Solubility InsolubleAqueous disposal is strictly prohibited; must use organic streams.
Functional Groups Ether, Aromatic AldehydeProne to auto-oxidation; avoid mixing with oxidizing waste[2].

Mechanistic Rationale for Stringent Handling

Effective safety protocols are built on an understanding of chemical causality. Why do we treat this specific chromane derivative with such high caution?

Aromatic aldehydes are inherently electrophilic. In a biological or environmental context, the aldehyde moiety can undergo nucleophilic attack by cellular amines and thiols, leading to Schiff base formation and subsequent protein cross-linking. Furthermore, the lipophilic nature of the 2,2-dimethylchromane ring enhances the molecule's ability to penetrate dermal barriers and persist in organic phases. Improper disposal down aqueous drains not only violates[3], but also poses a severe risk to aquatic ecosystems due to its resistance to aqueous biodegradation.

ToxicityPathway Aldehyde 7-Methoxy-2,2-dimethylchromane -6-carbaldehyde SchiffBase Schiff Base Formation (Protein Cross-linking) Aldehyde->SchiffBase Electrophilic Attack Nucleophiles Cellular Nucleophiles (Amines, Thiols) Nucleophiles->SchiffBase OxidativeStress Oxidative Stress / ROS SchiffBase->OxidativeStress EnzymeInhibition Enzyme Inhibition SchiffBase->EnzymeInhibition CellDamage Cellular Toxicity / Apoptosis OxidativeStress->CellDamage EnzymeInhibition->CellDamage

Fig 1. Mechanistic pathway of aromatic aldehyde toxicity via electrophilic attack.

Comprehensive Waste Segregation & Disposal Workflows

The cornerstone of our disposal methodology is strict segregation. Mixing this compound with incompatible waste streams (such as strong oxidizers or aqueous bases) can trigger exothermic auto-oxidation or Cannizzaro reactions. All waste containing 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde must be routed to high-temperature incineration facilities approved by the EPA.

DisposalWorkflow Start 7-Methoxy-2,2-dimethylchromane -6-carbaldehyde Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solvent) Start->Liquid Consumables Contaminated Consumables Start->Consumables SolidStream Hazardous Solid Waste Stream Solid->SolidStream Halogenated Halogenated Solvent? Liquid->Halogenated Consumables->SolidStream NonHalogenated Non-Halogenated Waste Stream Halogenated->NonHalogenated No HalogenatedStream Halogenated Waste Stream Halogenated->HalogenatedStream Yes Incineration EPA-Approved Incineration NonHalogenated->Incineration HalogenatedStream->Incineration SolidStream->Incineration

Fig 2. Decision tree for the segregation and disposal of chromane derivative waste streams.

Step-by-Step Standard Operating Procedures (SOPs)

Every protocol described below is designed as a self-validating system, ensuring that each step inherently verifies the safety of the next. These procedures align with the authoritative guidelines set forth in the National Research Council's [4].

Protocol A: Liquid Waste Disposal (Solvent-Dissolved Compound)
  • Verification of Solvent Compatibility: Confirm whether the chromane derivative is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Ethyl Acetate).

  • Waste Segregation: Transfer the solution into the appropriate designated hazardous waste carboy. Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can cause dangerous exothermic reactions if incompatible reagents are present.

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the container's volume to mitigate the risk of primary container failure.

  • RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. List "7-Methoxy-2,2-dimethylchromane-6-carbaldehyde" explicitly in compliance with ; do not use abbreviations.

  • Storage and Venting: Store in a well-ventilated waste accumulation area. Use vented caps to prevent pressure buildup from potential auto-oxidation or solvent off-gassing.

Protocol B: Solid Waste & Contaminated Consumables Disposal
  • Collection of Solids: Gather all unreacted powder, contaminated weighing paper, pipette tips, and bench sweepings.

  • Primary Containment: Place solid waste into a sealable, chemically compatible container (e.g., wide-mouth amber glass or HDPE jar). Causality: Amber glass prevents UV-catalyzed degradation or photo-oxidation of the aldehyde group, maintaining the waste's stability until disposal.

  • Labeling: Label the container as "Hazardous Solid Waste - Toxic/Irritant (Contains Aromatic Aldehydes)."

  • Transfer: Move the container to the solid hazardous waste accumulation point for scheduled collection and high-temperature incineration.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and environmental contamination.

  • Isolation: Evacuate the immediate area and ensure fume hood ventilation is maximized.

  • PPE Donning: Equip nitrile gloves (double-gloving is highly recommended due to the compound's lipophilicity), chemical splash goggles, and a flame-resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like paper towels for large spills, as concentrated reactive aldehydes can react exothermically when absorbed into high-surface-area combustibles.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent and water to break down the lipophilic residues, followed by an ethanol wipe-down. Dispose of all decontamination wipes as solid hazardous waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations, 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard, 29 CFR 1910.1200.[Link]

Sources

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